2-[2-(Dimethylamino)ethoxy]benzonitrile
Description
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZYVQTZWFEMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438174 | |
| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206261-63-4 | |
| Record name | 2-[2-(dimethylamino)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile from 2-Cyanophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile from 2-cyanophenol. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the sodium or potassium salt of 2-cyanophenol (the alkoxide) reacts with 2-(dimethylamino)ethyl chloride.
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.[1][2] For the synthesis of this compound, 2-cyanophenol is first deprotonated by a strong base, such as sodium hydride or potassium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks 2-(dimethylamino)ethyl chloride to form the desired ether product.[3][4]
Experimental Protocol
Materials:
-
2-Cyanophenol
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane or Chloroform for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Deprotonation of 2-Cyanophenol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenol in a suitable solvent like acetone or DMF.
-
Add 1.5 equivalents of a base such as potassium hydroxide.[5] If using sodium hydride, add 1.1 to 1.4 equivalents portion-wise at 0 °C.[4][7]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[7] If using potassium hydroxide in acetone, the mixture can be refluxed for 1 hour.[5]
-
-
Alkylation Reaction:
-
Slowly add 1.1 to 1.5 equivalents of 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture.[5][7] Note that if the hydrochloride salt is used, an additional equivalent of base is necessary to neutralize the HCl.[8]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the residue and extract the aqueous layer with an organic solvent such as dichloromethane or chloroform (2-3 times).[5][8]
-
Combine the organic layers and wash with water and then with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][8]
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[7]
-
Quantitative Data Summary
The following table summarizes the typical reaction parameters adapted from the synthesis of the 4-isomer.[5]
| Parameter | Value |
| Reactants | |
| 2-Cyanophenol | 1.0 equivalent |
| 2-(Dimethylamino)ethyl chloride | 1.5 equivalents |
| Potassium Hydroxide | 1.5 equivalents |
| Solvent | Acetone |
| Reaction Time | 8 hours (reflux) |
| Yield (for 4-isomer) | Up to 97% |
Visualizing the Process
Reaction Pathway:
Caption: Williamson Ether Synthesis Pathway.
Experimental Workflow:
Caption: Experimental Synthesis Workflow.
Applications and Significance
While the 4-isomer, 4-[2-(dimethylamino)ethoxy]benzonitrile, is a known intermediate in the synthesis of the prokinetic drug Itopride, the specific applications of this compound are less documented in publicly available literature.[9][10] However, as a functionalized benzonitrile derivative, it holds potential as a building block in medicinal chemistry and materials science. The presence of the dimethylaminoethoxy group can impart desirable pharmacokinetic properties or act as a ligand for metal catalysts. Further research into its biological activity and synthetic utility is warranted.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]benzonitrile and its Isomer
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and biological significance of benzonitrile compounds featuring a dimethylaminoethoxy side chain. Extensive research reveals a significant disparity in the available scientific literature between the ortho isomer, 2-[2-(Dimethylamino)ethoxy]benzonitrile, and the para isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile. The vast majority of published data, including experimental protocols and property characterizations, pertains to the 4-substituted isomer due to its role as a key intermediate in the synthesis of the gastroprokinetic agent Itopride.
Consequently, this guide will focus on the well-documented properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 24197-95-3) , while also noting the current scarcity of information on its ortho counterpart. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Physicochemical Properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile
The following table summarizes the key physicochemical properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile, compiled from various chemical databases and scientific publications.
| Property | Value | Reference |
| CAS Number | 24197-95-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][2][5] |
| Molecular Weight | 190.24 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| IUPAC Name | 4-[2-(dimethylamino)ethoxy]benzonitrile | [5] |
| Synonyms | p-[2-(Dimethylamino)ethoxy]-benzonitrile | [2][5] |
| XLogP3 | 1.6 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-[2-(Dimethylamino)ethoxy]benzonitrile are crucial for its application in research and development. Below are protocols for its synthesis and subsequent reduction, which are key steps in the production of Itopride.
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
The most common method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is through the etherification of 4-cyanophenol with 2-(dimethylamino)ethyl chloride.[5]
Materials:
-
4-cyanophenol
-
Potassium hydroxide
-
Acetone
-
2-(dimethylamino)ethyl chloride
-
Dichloromethane
-
Magnesium sulfate anhydrous
Procedure:
-
Dissolve 20g (168 mmol) of 4-hydroxybenzonitrile in 200ml of acetone.
-
Add 34.8g (251.8 mmol) of potassium hydroxide to the solution.
-
Reflux the mixture for 1 hour.
-
Slowly add 36.3g (251.8 mmol) of 2-(dimethylamino)ethyl chloride dropwise to the reaction mixture.
-
Reflux the mixture for an additional 8 hours.[5]
-
After cooling to room temperature, remove the acetone by decompression and concentration.
-
Extract the product with 300ml of dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the desired product.[6] A yield of 97% has been reported for this procedure.[6]
Caption: Workflow for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile to 4-[2-(dimethylamino)ethoxy]benzylamine
The nitrile group of 4-[2-(dimethylamino)ethoxy]benzonitrile can be reduced to a primary amine, a key step in the synthesis of Itopride.[7]
Materials:
-
4-[2-(dimethylamino)ethoxy]benzonitrile
-
Ethanol
-
Copper(II)sulfate-5 hydrate (2 mol aqueous solution)
-
Sodium borohydride
-
Ethyl acetate
-
Magnesium sulfate anhydrous
Procedure:
-
Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.
-
Add 0.23 g (0.92 mmol) of copper(II)sulfate-5 hydrate solution.
-
Slowly add 1.74 g (45.94 mmol) of sodium borohydride dropwise.
-
Reflux the mixture for 20 hours.[8]
-
Cool the reactant to room temperature.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the desired product.[8] An 80% yield has been reported for this procedure.[8]
Caption: Workflow for the reduction of the benzonitrile to a benzylamine.
Biological Activity and Signaling Pathways
Direct biological activity of 4-[2-(Dimethylamino)ethoxy]benzonitrile is not extensively reported; its primary significance lies in its role as a precursor and potential impurity in the drug Itopride.[5] Itopride is a dopamine D2-receptor antagonist and an acetylcholinesterase inhibitor, which enhances gastrointestinal motility.
Derivatives of 4-[2-(dimethylamino)ethoxy]benzohydrazide have been synthesized and evaluated for their potential as inhibitors of Entamoeba histolytica.[9] This suggests that the 4-[2-(dimethylamino)ethoxy]benzonitrile scaffold could be a starting point for the development of novel therapeutic agents.
The logical relationship for its primary application can be visualized as follows:
Caption: Synthetic pathway from 4-Cyanophenol to Itopride.
Conclusion
While a comprehensive technical guide on this compound remains elusive due to a lack of available data, the extensive information on its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, provides valuable insights for the scientific community. The detailed physicochemical properties and experimental protocols for the 4-isomer can serve as a strong foundation for researchers interested in this class of compounds. Further investigation into the synthesis and properties of the 2-isomer is warranted to fill the existing knowledge gap and potentially uncover novel applications.
References
- 1. CAS 24197-95-3: 4-[2-(Dimethylamino)ethoxy]benzonitrile [cymitquimica.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzonitrile | LGC Standards [lgcstandards.com]
- 3. pschemicals.com [pschemicals.com]
- 4. cas 24197-95-3|| where to buy 4-(2-(dimethylamino)ethoxy)benzonitrile [chemenu.com]
- 5. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 6. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
2-[2-(Dimethylamino)ethoxy]benzonitrile CAS number and molecular structure
It is important to note that searches for "2-[2-(Dimethylamino)ethoxy]benzonitrile" did not yield a specific CAS number or substantial information. The overwhelmingly prevalent compound in scientific literature and commercial availability is the para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile. This guide will therefore focus on this compound under the assumption that it is the molecule of interest.
This technical guide provides a comprehensive overview of 4-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Compound Data
| Property | Value |
| CAS Number | 24197-95-3 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol [1][2] |
| IUPAC Name | 4-[2-(dimethylamino)ethoxy]benzonitrile[1][2] |
| Synonyms | p-[2-(Dimethylamino)ethoxy]-benzonitrile[1] |
| Appearance | White to slightly yellow crystalline solid or white solid[1] |
| SMILES | CN(C)CCOC1=CC=C(C=C1)C#N[2] |
| InChI Key | DTYDLVIYHGGCOG-UHFFFAOYSA-N[2] |
Molecular Structure
The molecular structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile consists of a benzonitrile core substituted at the para-position with a 2-(dimethylamino)ethoxy group.
Experimental Protocols
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
A common and efficient method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is through the etherification of 4-cyanophenol.
Materials:
-
4-cyanophenol
-
Potassium hydroxide
-
Acetone
-
2-(dimethylamino)ethyl chloride
-
Dichloromethane
Procedure:
-
A mixture of 4-cyanophenol and potassium hydroxide in acetone is refluxed for one hour.
-
2-(dimethylamino)ethyl chloride is then slowly added to the mixture.
-
The resulting reaction mixture is refluxed for an additional eight hours.
-
After cooling to room temperature, the acetone is removed under reduced pressure.
-
The product is extracted with dichloromethane and purified to yield 4-[2-(Dimethylamino)ethoxy]benzonitrile.
This method has been reported to achieve a yield of 97%.
Applications in Drug Development
4-[2-(Dimethylamino)ethoxy]benzonitrile is a crucial intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. The synthesis of Itopride from this intermediate typically involves the reduction of the nitrile group to an amine, followed by amidation.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the synthetic pathway from 4-cyanophenol to 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Caption: Synthesis workflow for 4-[2-(Dimethylamino)ethoxy]benzonitrile.
References
Spectroscopic and Synthesis Profile of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 206261-63-4), a key intermediate in pharmaceutical research and development. This document is intended to serve as a core resource, presenting available data in a structured format and outlining detailed experimental protocols.
Spectroscopic Data
While comprehensive, publicly available spectroscopic data for this compound is limited, this guide compiles expected spectral characteristics based on the analysis of its structural features and data from analogous compounds. Chemical suppliers such as BLDpharm indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound, confirming its characterization in a non-public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected signals in the ¹H and ¹³C NMR spectra of this compound are predicted based on the distinct chemical environments of the protons and carbon atoms.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 2H | Ar-H |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~4.2-4.4 | t | 2H | -O-CH₂ -CH₂-N- |
| ~2.8-3.0 | t | 2H | -O-CH₂-CH₂ -N- |
| ~2.3-2.5 | s | 6H | -N(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C -O (Aromatic) |
| ~130-135 | Ar-C H |
| ~120-130 | Ar-C H |
| ~115-120 | C ≡N |
| ~110-115 | Ar-C -CN |
| ~65-70 | -O-C H₂- |
| ~55-60 | -C H₂-N- |
| ~45-50 | -N(C H₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~2220-2240 | C≡N (Nitrile) |
| ~1250-1300 & 1020-1075 | C-O (Aryl Ether) |
| ~2850-3000 | C-H (Aliphatic) |
| ~3010-3100 | C-H (Aromatic) |
| ~1450-1600 | C=C (Aromatic) |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 190.11 | [M]⁺ (Molecular Ion) |
| 58.06 | [CH₂=N(CH₃)₂]⁺ (Major fragment) |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized procedures based on standard laboratory practices for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 2-cyanophenol and 2-(dimethylamino)ethyl chloride.
Protocol:
-
Reaction Setup: To a solution of 2-cyanophenol (1 equivalent) in a suitable aprotic polar solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Navigating the Physicochemical Landscape of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate and known impurity in the synthesis of the gastroprokinetic agent, Itopride. Understanding these physicochemical properties is critical for process optimization, formulation development, and regulatory compliance. This document synthesizes the current knowledge, outlines experimental methodologies, and visualizes key processes to support research and development activities.
Core Physicochemical Properties
This compound, also identified in literature and commercial sources as 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a solid at room temperature, typically appearing as a white to slightly yellow crystalline substance. Its molecular structure, featuring a benzonitrile group, an ether linkage, and a tertiary amine, dictates its solubility and stability characteristics.
Solubility Profile
Quantitative, systematic studies on the solubility of this compound in a wide range of solvents are not extensively available in peer-reviewed literature. However, qualitative data and information derived from its synthetic procedures provide valuable insights.
Qualitative Solubility Data
| Solvent Classification | Solvent | Solubility | Source |
| Polar Aprotic | Acetone | Implied good solubility, used as a reaction solvent. | --INVALID-LINK-- |
| Chlorinated | Dichloromethane | Used for product extraction, indicating good solubility. | --INVALID-LINK-- |
| Chloroform | Slightly Soluble | --INVALID-LINK-- | |
| Polar Protic | Methanol | Slightly Soluble | --INVALID-LINK-- |
| Aqueous | Water | While not explicitly quantified, its involvement in photoinduced aqueous phase oxidation studies suggests some degree of water solubility. | --INVALID-LINK-- |
Experimental Protocol: Solubility Determination (General Method)
While a specific protocol for this compound is not published, a standard method for determining solubility, such as the shake-flask method, would be appropriate.
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in terms of mass per volume (e.g., mg/mL or g/L).
Stability Profile
The stability of this compound is a critical parameter, particularly as it is an impurity that needs to be controlled in pharmaceutical manufacturing. The primary areas of concern for stability are its susceptibility to hydrolysis, oxidation, and photolysis.
Photostability
Studies have shown that this compound is susceptible to photo-oxidation in aqueous solutions.[1]
-
Mechanism: When exposed to triplet photosensitizers or direct photoexcitation (e.g., at 266 nm), it can undergo a one-electron oxidation to form a radical cation.[1]
-
Degradation Kinetics: The decay of this radical cation in the presence of oxygen follows second-order kinetics, which is attributed to its reaction with the superoxide radical anion.[1]
Figure 1. Photoinduced oxidation pathway of this compound.
Forced Degradation Insights from Itopride Studies
Forced degradation studies on the parent drug, Itopride, reveal potential liabilities in the structure of this compound. The ether linkage, present in both molecules, has been shown to be susceptible to fragmentation under stress conditions.
-
Hydrolytic and Oxidative Stress: The ether linkage in Itopride can cleave under acidic, alkaline, and oxidative conditions. This suggests that this compound may also degrade via ether hydrolysis under similar stress.
General Stability
Commercially available samples of this compound are generally considered stable for shipping at ambient temperatures, suggesting good stability under normal storage conditions.
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is essential for monitoring the degradation of this compound. The following outlines a general approach based on methods used for Itopride and its impurities.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common. For example, a mobile phase of methanol:water (55:45, v/v) has been used for Itopride analysis.
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) is appropriate for the benzonitrile chromophore.
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Treat solutions of the compound with HCl and NaOH at elevated temperatures.
-
Oxidation: Expose the compound to hydrogen peroxide.
-
Thermal Stress: Heat the solid compound and solutions.
-
Photostability: Expose the compound to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using the developed HPLC method to separate the parent peak from any degradation products.
-
Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Figure 2. General workflow for a forced degradation study.
Conclusion and Future Directions
The available data indicates that this compound is slightly soluble in some organic solvents and is susceptible to photolytic degradation in aqueous environments. Inferences from studies on the parent drug, Itopride, suggest potential instability of the ether linkage under hydrolytic and oxidative stress.
To build a more complete understanding, further research is warranted to:
-
Quantify the solubility of this compound in a broader range of pharmaceutically relevant solvents at various temperatures.
-
Conduct a comprehensive forced degradation study specifically on this compound to definitively identify its degradation products and degradation pathways.
-
Determine the degradation kinetics under various pH and temperature conditions.
This information will be invaluable for the development of robust manufacturing processes, stable formulations, and accurate analytical methods for this important pharmaceutical intermediate.
References
Unveiling the Biological Potential of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide synthesizes the currently available scientific information on 2-[2-(Dimethylamino)ethoxy]benzonitrile. It is crucial to note that publicly accessible research directly investigating the biological activity of this specific molecule is exceptionally limited. The majority of available data pertains to its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, a known intermediate and impurity in the synthesis of the gastroprokinetic agent, Itopride. This document will summarize the information available for related compounds to infer potential areas of interest for future research into the 2-isomer, while clearly delineating the absence of direct evidence.
Introduction and Physicochemical Properties
This compound is a small organic molecule featuring a benzonitrile core substituted with a dimethylaminoethoxy group at the ortho position. The presence of the nitrile group, a known pharmacophore in various bioactive molecules, and the tertiary amine side chain suggest its potential for biological interactions.
Table 1: Physicochemical Properties of Benzonitrile Isomers
| Property | This compound | 4-[2-(Dimethylamino)ethoxy]benzonitrile |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol |
| CAS Number | 206261-63-4[1] | 24197-95-3[2][3][4][5] |
| Appearance | Not specified in available literature | White to slightly yellow crystalline solid[6] |
| Known Associations | Limited commercial availability for research[1] | Intermediate and impurity in Itopride synthesis[5][6] |
Inferred and Potential Biological Activities
Direct studies on the biological activity of this compound are not present in the reviewed literature. However, analysis of related benzonitrile and dimethylaminoethoxy-containing compounds allows for the formulation of hypotheses regarding its potential pharmacological profile.
Insights from the 4-Isomer: A Precursor to a Prokinetic Agent
The para-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a well-documented precursor in the synthesis of Itopride.[6][7] Itopride is a gastroprokinetic agent that functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor, leading to enhanced gastrointestinal motility.[8] While the 4-isomer itself is considered to lack direct significant biological effects,[6] its structural similarity to the precursor of a bioactive compound suggests that modifications of the benzonitrile core can lead to pharmacologically active molecules.
Potential for Neurological and Other Activities
The 4-isomer has been utilized as a reference material in neurology research, particularly in the study of pain and inflammation.[6] This suggests that this class of compounds may possess properties that warrant investigation for neurological applications.
Furthermore, studies on other benzonitrile derivatives have revealed a range of biological activities, including:
-
Antiviral Activity: A study on 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) demonstrated its ability to inhibit the replication of several picornaviruses by targeting an early event in the viral replication cycle.[7]
-
DPP-4 Inhibition: Novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and investigated as potential dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes.[9]
These findings indicate that the benzonitrile scaffold is a versatile starting point for the development of therapeutics targeting a variety of biological pathways.
Experimental Protocols: A Framework for Future Investigation
Given the absence of specific experimental data for this compound, this section provides generalized protocols that could be adapted to investigate its potential biological activities, based on methodologies used for similar compounds.
General Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate desired human cell lines (e.g., HEK293, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Potential Signaling Pathways: A Hypothetical Framework
While no signaling pathways have been directly implicated for this compound, its structural features suggest potential interactions with pathways commonly modulated by small molecules containing aromatic and amine functionalities.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
The biological activity of this compound remains an unexplored area of research. While its structural isomer is primarily of interest as a pharmaceutical intermediate, the broader family of benzonitrile derivatives exhibits a wide range of pharmacological activities. Future research should focus on the systematic in vitro and in vivo screening of this compound to elucidate any potential therapeutic value. Initial studies should prioritize broad cytotoxicity screening followed by targeted assays based on the activities observed in structurally related molecules, such as antiviral, anti-inflammatory, and neurological receptor binding assays. Such a research program would be essential to move beyond inference and establish a concrete biological activity profile for this compound.
References
- 1. This compound | 206261-63-4 | GIA26163 [biosynth.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzonitrile | C11H14N2O | CID 546912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[2-(Dimethylamino)ethoxy]benzonitrile | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE | 24197-95-3 [chemicalbook.com]
- 6. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. droracle.ai [droracle.ai]
- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Nitrile Group in 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity of the nitrile functional group in 2-[2-(Dimethylamino)ethoxy]benzonitrile. While extensive data exists for its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate in the synthesis of Itopride, the ortho-substituted variant remains largely uncharacterized in publicly accessible literature. This document, therefore, leverages fundamental principles of organic chemistry to forecast the reactivity of the nitrile group in the ortho isomer, with a focus on hydrolysis, reduction, and cycloaddition reactions. The influence of the 2-(dimethylamino)ethoxy substituent, in terms of both steric and electronic effects, is a central theme of this analysis. This guide aims to serve as a foundational resource for researchers interested in the synthesis and derivatization of this and similar ortho-substituted benzonitriles.
Introduction
Benzonitrile and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The reactivity of the nitrile group offers a versatile handle for the introduction of various functionalities, including amines, carboxylic acids, and heterocycles. The compound this compound presents a unique case study in which the nitrile group is subject to the influence of a sterically demanding and electronically rich ortho substituent. The 2-(dimethylamino)ethoxy group is expected to modulate the electrophilicity of the nitrile carbon and sterically hinder the approach of reagents. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic pathways.
Steric and Electronic Effects of the Ortho Substituent
The 2-(dimethylamino)ethoxy group influences the reactivity of the nitrile group through two primary mechanisms:
-
Electronic Effects: The ether oxygen donates electron density to the aromatic ring via a +R (resonance) effect, while the alkyl chain and the dimethylamino group contribute through a +I (inductive) effect. These electron-donating properties are expected to decrease the electrophilicity of the nitrile carbon, potentially slowing down reactions that involve nucleophilic attack.
-
Steric Effects: The bulky 2-(dimethylamino)ethoxy group in the ortho position creates significant steric hindrance around the nitrile functionality. This is likely to impede the approach of nucleophiles and other reagents, thereby reducing reaction rates.
Predicted Reactivity of the Nitrile Group
The following sections detail the predicted reactivity of the nitrile group in this compound in key chemical transformations.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate. For this compound, the dimethylamino group will also be protonated, which will have a strong electron-withdrawing effect, potentially accelerating the hydrolysis.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the nitrile carbon is directly attacked by the nucleophile. The steric hindrance from the ortho substituent is expected to significantly slow down the rate of base-catalyzed hydrolysis compared to the para-substituted isomer.
| Reaction | Reagents and Conditions | Predicted Product | Anticipated Reaction Rate |
| Acidic Hydrolysis | H₂SO₄ (aq), heat | 2-[2-(Dimethylamino)ethoxy]benzoic acid | Moderate to Fast |
| Basic Hydrolysis | NaOH (aq), heat | Sodium 2-[2-(Dimethylamino)ethoxy]benzoate | Slow |
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
-
To a solution of this compound in a suitable solvent (e.g., dioxane), add an aqueous solution of a strong acid (e.g., 6M H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Reduction
The reduction of nitriles is a common method for the synthesis of primary amines. Various reducing agents can be employed, with differing selectivities.
Catalytic Hydrogenation: This method typically employs a metal catalyst such as Raney Nickel or Palladium on carbon under an atmosphere of hydrogen. While effective, the steric bulk of the ortho substituent in this compound may hinder the adsorption of the nitrile group onto the catalyst surface, potentially requiring harsher conditions (higher pressure and temperature) compared to less hindered nitriles.
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. The small size of the hydride nucleophile may be less affected by steric hindrance, making this a potentially more efficient method. However, the presence of other reducible functional groups must be considered. Benzonitriles with electron-donating groups generally require more forcing conditions for reduction.[1]
| Reaction | Reagents and Conditions | Predicted Product | Anticipated Yield |
| Catalytic Hydrogenation | H₂, Raney Ni, high pressure | 2-[2-(Dimethylamino)ethoxy]benzylamine | Moderate |
| Chemical Reduction | 1. LiAlH₄, THF; 2. H₂O | 2-[2-(Dimethylamino)ethoxy]benzylamine | Good to Excellent |
Experimental Protocol: Reduction with LiAlH₄ (General Procedure)
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a solution of LiAlH₄ in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify by distillation or column chromatography if necessary.
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions, serving as a 2π component. A common example is the [3+2] cycloaddition with azides to form tetrazoles.
[3+2] Cycloaddition with Azides: This reaction is often catalyzed by a Lewis acid and can be used to synthesize 5-substituted tetrazoles. The electron-donating nature of the 2-(dimethylamino)ethoxy group may decrease the reactivity of the nitrile in this transformation. Furthermore, the steric hindrance at the ortho position will likely disfavor the reaction.
| Reaction | Reagents and Conditions | Predicted Product | Anticipated Reactivity |
| [3+2] Cycloaddition | Sodium azide, Lewis acid (e.g., ZnBr₂) | 5-{2-[2-(Dimethylamino)ethoxy]phenyl}-1H-tetrazole | Low |
Experimental Protocol: [3+2] Cycloaddition with Sodium Azide (General Procedure)
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF), add sodium azide and a Lewis acid catalyst (e.g., zinc bromide).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into acidified water.
-
Collect the precipitate by filtration or extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The reactivity of the nitrile group in this compound is predicted to be significantly influenced by the ortho-disposed substituent. The combination of electron-donating and sterically hindering effects is likely to decrease the rate of reactions involving nucleophilic attack on the nitrile carbon, such as base-catalyzed hydrolysis and some cycloadditions. Reduction to the corresponding primary amine, particularly with chemical reducing agents like LiAlH₄, is anticipated to be a feasible transformation. The protonation of the dimethylamino group under acidic conditions is expected to alter the electronic properties of the substrate and may influence the outcome of acid-catalyzed reactions.
The predictions and generalized protocols provided in this guide offer a starting point for the experimental investigation of this compound. Further research is warranted to empirically determine the reactivity and to develop optimized synthetic methodologies. The notable absence of literature on this specific isomer highlights an opportunity for novel research in the field of synthetic and medicinal chemistry.
References
An In-depth Technical Guide on the Role of the Dimethylamino Group in the Reactivity of 4-[2-(Dimethylamino)ethoxy]benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[2-(Dimethylamino)ethoxy]benzonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably Itopride, a gastroprokinetic agent.[1] The molecule's reactivity is significantly influenced by the interplay of its three main functional components: the benzonitrile ring, the cyano group, and the dimethylaminoethoxy side chain. This technical guide provides an in-depth analysis of the pivotal role the terminal dimethylamino group plays in modulating the chemical behavior of this compound.
The dimethylamino group, a tertiary amine, imparts basicity and potent electron-donating properties to the molecule. These characteristics have profound effects on the reactivity of the aromatic ring, the lability of the ether linkage, and the reactions of the nitrile group. Understanding these effects is crucial for optimizing existing synthetic routes and for the rational design of new molecules with desired pharmacological activities.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 4-[2-(Dimethylamino)ethoxy]benzonitrile is presented below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 24197-95-3 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O | [2] |
| Molecular Weight | 190.24 g/mol | [2] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| IUPAC Name | 4-[2-(dimethylamino)ethoxy]benzonitrile | [2] |
| SMILES | CN(C)CCOC1=CC=C(C=C1)C#N | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Source |
| ¹³C NMR | Spectra available | [2] |
| GC-MS | Spectra available | [2] |
| IR Spectra (Vapor Phase) | Spectra available | [2] |
The Role of the Dimethylamino Group in Reactivity
The dimethylamino group is a powerful modulator of the electronic environment of the entire molecule. Its influence can be categorized into several key aspects:
1. Basicity and Nucleophilicity:
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Brønsted-Lowry base and a Lewis base (nucleophile). This basicity is a critical factor in its role as a pharmaceutical intermediate, as it allows for the formation of hydrochloride salts, which often improves the solubility and stability of the final active pharmaceutical ingredient (API), such as Itopride Hydrochloride. In reaction mechanisms, this nitrogen can be protonated under acidic conditions, which would drastically alter the electronic effects on the rest of the molecule, or it can act as a nucleophile in various reactions.
2. Electronic Effects on the Aromatic Ring:
The dimethylamino group, via the ethoxy linker, acts as a strong electron-donating group to the benzonitrile ring. This occurs through resonance, where the lone pair on the nitrogen can be delocalized into the aromatic system. This has two major consequences:
-
Activation of the Aromatic Ring: The increased electron density on the benzene ring makes it more susceptible to electrophilic aromatic substitution (EAS) reactions.[3] The alkoxy group is an ortho-, para-directing activator.[4] This means that electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Since the para position is already substituted by the nitrile group, EAS would be directed to the ortho positions.
-
Intramolecular Charge Transfer (ICT): The presence of a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitrile) on the same aromatic system can lead to significant intramolecular charge transfer characteristics, especially in the excited state.[5] This property is well-documented for the related molecule 4-(dimethylamino)benzonitrile (DMABN).[5]
3. Influence on the Nitrile Group's Reactivity:
The electron-donating nature of the dimethylaminoethoxy group increases the electron density of the nitrile group's carbon atom, making it less electrophilic. However, the primary reactions of the nitrile group in this context, such as reduction to a primary amine, are typically carried out under conditions where this electronic effect is overcome by powerful reducing agents.[6]
4. Steric Effects:
The dimethylaminoethoxy side chain is relatively bulky. In potential reactions involving the aromatic ring, such as electrophilic aromatic substitution, this bulk can create steric hindrance at the ortho positions, potentially favoring substitution at the less hindered ortho position or influencing the overall reaction rate.[7]
Experimental Protocols
The following are detailed experimental protocols for the synthesis and a key transformation of 4-[2-(dimethylamino)ethoxy]benzonitrile.
Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
This protocol is based on the Williamson ether synthesis.[8]
-
Materials:
-
4-hydroxybenzonitrile
-
Potassium hydroxide (KOH)
-
2-(dimethylamino)ethyl chloride
-
Acetone
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 20 g of 4-hydroxybenzonitrile and 34.8 g of potassium hydroxide in 200 mL of acetone in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture for 1 hour to ensure complete deprotonation of the phenolic hydroxyl group.
-
Slowly add 36.3 g of 2-(dimethylamino)ethyl chloride to the reaction mixture.
-
Reflux the mixture for an additional 8 hours.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the product with 300 mL of dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product (yields of up to 97% have been reported).[8]
-
Protocol 2: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile to 4-[2-(Dimethylamino)ethoxy]benzylamine
This protocol describes a chemical reduction method.[6][8]
-
Materials:
-
4-[2-(dimethylamino)ethoxy]benzonitrile
-
Ethanol
-
Copper(II) sulfate pentahydrate
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 mL of ethanol in a round-bottom flask.[8]
-
Add 0.23 g (0.92 mmol) of copper(II) sulfate pentahydrate to the solution.[8]
-
Slowly and carefully add 1.74 g (45.94 mmol) of sodium borohydride in portions.[8] Note: This reaction can be exothermic.
-
Reflux the mixture for 20 hours.[8]
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
Further purification can be achieved through distillation or chromatography if necessary.[6]
-
Conclusion
The dimethylamino group in 4-[2-(dimethylamino)ethoxy]benzonitrile is not merely a passive component of the molecule but an active director of its chemical reactivity. Its strong electron-donating nature activates the aromatic ring towards electrophilic substitution at the ortho positions, while its inherent basicity is crucial for its application in pharmaceutical synthesis, particularly for salt formation. Although its electronic influence on the nitrile group's reactivity is less pronounced in the context of strong reducing agents, it is a defining feature of the molecule's overall chemical personality. A thorough understanding of these roles is paramount for professionals in drug discovery and development, enabling the optimization of synthetic processes and the design of novel therapeutic agents.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzonitrile | C11H14N2O | CID 546912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simulation and Analysis of the Transient Absorption Spectrum of 4-(N,N-Dimethylamino)benzonitrile (DMABN) in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
An In-depth Technical Guide on the Mechanism of Action of 2-[2-(Dimethylamino)ethoxy]benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the mechanisms of action for derivatives of the 2-[2-(Dimethylamino)ethoxy]benzonitrile scaffold. This core structure is pivotal in the development of pharmacologically active agents with diverse therapeutic applications. This document outlines the key molecular targets, signaling pathways, and structure-activity relationships (SAR) that govern the biological effects of these compounds. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Core Mechanisms of Action
Derivatives of this compound have been shown to primarily exert their effects through two distinct and significant mechanisms:
-
Dual Dopamine D2 Receptor Antagonism and Acetylcholinesterase Inhibition: This mechanism is best exemplified by the gastroprokinetic agent Itopride, which enhances gastrointestinal motility.
-
Sigma-2 (σ2) Receptor/TMEM97 Modulation: A growing body of research indicates that related structures can act as potent modulators of the σ2 receptor, an intracellular chaperone protein, implicating them in the treatment of neurodegenerative diseases and cancer.
Dopamine D2 Receptor Antagonism and Acetylcholinesterase Inhibition
The prokinetic agent Itopride, chemically N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide, is a well-characterized derivative. Its mechanism of action is a unique dual-pronged approach that synergistically increases acetylcholine (ACh) concentrations in the gastrointestinal tract.[1]
-
Dopamine D2 Receptor Antagonism: Dopamine, upon binding to D2 receptors on enteric motor neurons, inhibits the release of acetylcholine. By acting as an antagonist at these D2 receptors, Itopride removes this inhibitory brake, thereby promoting the release of ACh.[1]
-
Acetylcholinesterase (AChE) Inhibition: Itopride also inhibits the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine in the synapse. This inhibition leads to a higher concentration and prolonged availability of ACh at the neuromuscular junction in the gut.[1]
The net effect is a significant enhancement of cholinergic signaling, which increases the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastro-duodenal coordination.[1]
Signaling Pathway for Prokinetic Activity
Caption: Dual mechanism of Itopride leading to enhanced gastrointestinal motility.
Data Presentation: Acetylcholinesterase Inhibitory Activity
Structure-activity relationship studies on benzamide and picolinamide derivatives containing a dimethylamine side chain have provided quantitative data on their AChE inhibitory potential.
| Compound | Structure | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| 7a | N-(4-(2-(dimethylamino)ethoxy)phenyl)picolinamide | 2.49 ± 0.19 | 247.51 ± 11.36 | 99.40 |
| 7b | N-(4-(2-(dimethylamino)ethoxy)phenyl)-3-methylpicolinamide | 13.25 ± 0.94 | > 250 | > 18.87 |
| 7c | N-(4-(2-(dimethylamino)ethoxy)phenyl)-4-methylpicolinamide | 20.31 ± 1.15 | > 250 | > 12.31 |
| 7d | N-(4-(2-(dimethylamino)ethoxy)phenyl)-5-methylpicolinamide | 15.63 ± 1.01 | > 250 | > 15.99 |
| 7e | N-(4-(2-(dimethylamino)ethoxy)phenyl)-6-methylpicolinamide | 8.82 ± 0.63 | > 250 | > 28.34 |
| 7f | N-(4-(2-(dimethylamino)ethoxy)phenyl)-3-hydroxypicolinamide | 10.26 ± 0.77 | > 250 | > 24.37 |
| 7g | 4-chloro-N-(4-(2-(dimethylamino)ethoxy)phenyl)picolinamide | 18.52 ± 1.21 | > 250 | > 13.50 |
| 7h | 5-bromo-N-(4-(2-(dimethylamino)ethoxy)phenyl)picolinamide | 22.18 ± 1.34 | > 250 | > 11.27 |
| 7i | N-(4-(2-(dimethylamino)ethoxy)phenyl)-5-nitropicolinamide | 25.33 ± 1.58 | > 250 | > 9.87 |
| 4a | N-(2-(2-(dimethylamino)ethoxy)phenyl)benzamide | > 250 | > 250 | - |
| 4b | N-(3-(2-(dimethylamino)ethoxy)phenyl)benzamide | > 250 | > 250 | - |
| 4c | N-(4-(2-(dimethylamino)ethoxy)phenyl)benzamide | 45.37 ± 2.13 | > 250 | > 5.51 |
| Data adapted from a study on benzamide and picolinamide derivatives.[2][3][4][5] |
The data indicates that picolinamide derivatives are generally more potent AChE inhibitors than their benzamide counterparts. Compound 7a emerged as the most potent inhibitor in this series.[2][3]
Experimental Protocols
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compounds and a known inhibitor (e.g., Donepezil)
-
96-well microplate and spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.
-
Prepare serial dilutions of test compounds and the positive control in assay buffer containing a low percentage of DMSO (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): 140 µL Assay Buffer, 20 µL DTNB solution, 10 µL AChE solution.
-
Test wells: 130 µL Assay Buffer, 20 µL DTNB solution, 10 µL test compound dilution, 10 µL AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow inhibitors to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
This assay measures the affinity of a test compound for the D2 receptor by its ability to compete with a radiolabeled ligand.
Principle: A radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from a recombinant cell line). The amount of radioligand bound to the receptors is measured. In the presence of an unlabeled test compound, the binding of the radioligand will be competitively inhibited. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is used to calculate its inhibitory constant (Ki).
Materials:
-
Membrane preparation from cells expressing human D2 receptors.
-
Radioligand: e.g., [³H]Spiperone.
-
Non-specific binding determinant: e.g., Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Test compounds.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup (in microcentrifuge tubes or a 96-well plate):
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of haloperidol.
-
Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-2 (σ2) Receptor/TMEM97 Modulation
The σ2 receptor, identified as the transmembrane protein 97 (TMEM97), is a promising therapeutic target for various central nervous system disorders and cancer.[6] It is an intracellular chaperone protein located primarily in the endoplasmic reticulum, particularly at the mitochondria-associated membrane (MAM).[3]
The σ2R/TMEM97 is known to interact with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), to form a complex that regulates cellular processes like cholesterol homeostasis, lipid trafficking, and autophagy.[3][7] Modulation of σ2R/TMEM97 can therefore influence these critical pathways, which are often dysregulated in diseases like Alzheimer's and Parkinson's.
Signaling Pathway for Sigma-2 Receptor/TMEM97
Caption: Key interactions and functions of the σ2 Receptor/TMEM97.
Data Presentation: Sigma Receptor Binding Affinity
Structure-activity relationship studies of various chemical scaffolds have identified potent and selective σ2R/TMEM97 modulators.
| Compound | Structure | σ2R/TMEM97 Ki (nM) | σ1R Ki (nM) | Selectivity (σ1R/σ2R) |
| JVW-1601 | Aminotetralin Analog | 5.5 | 198 | 36 |
| Optimized Analog | Aminotetralin Analog | 4.5 | 1647 | 366 |
| Siramesine | Phenylpiperidine | 0.16 | 129 | 806 |
| PB28 | Cyclohexylpiperazine | 4.2 | 0.15 | 0.036 |
| RHM-4 | N-cyclohexyl-N-(4-iodobenzyl)piperazine | 0.76 | >10,000 | >13,158 |
| Data compiled from studies on aminotetralin and other σ2R/TMEM97 ligands.[8] |
This data highlights the feasibility of developing highly selective ligands for the σ2R/TMEM97, a critical feature for minimizing off-target effects.
Experimental Protocol: Functional Assay for Sigma-2 Receptor Modulators
Since σ2R/TMEM97 does not have a direct enzymatic activity or ion channel function, functional assays often rely on downstream cellular effects, such as apoptosis induction in cancer cells.
Principle: Many σ2 receptor agonists have been shown to induce cell death in proliferating tumor cell lines. This property can be exploited to functionally characterize ligands. By measuring a compound's effect on cell viability or its ability to activate apoptotic pathways (e.g., caspase-3 activation), one can classify it as an agonist, partial agonist, or antagonist relative to a known standard agonist like siramesine.[9]
Materials:
-
Cancer cell line with high σ2R expression (e.g., MDA-MB-435 human melanoma).
-
Cell culture medium and supplements.
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®).
-
Caspase-3 activity assay kit (fluorometric or colorimetric).
-
Test compounds and a known σ2R agonist (e.g., Siramesine).
-
96-well or 384-well plates (clear for absorbance, black for fluorescence/luminescence).
-
Plate reader.
Procedure (Cell Viability Assay):
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the reference agonist. Include vehicle-only control wells.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time (e.g., 1-4 hours).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that causes a 50% reduction in cell viability).
-
Compare the EC50 and maximal effect of the test compounds to the reference agonist to classify their functional activity.
-
Mandatory Visualizations: Experimental Workflows
Workflow for Acetylcholinesterase (AChE) Inhibition Assay
Caption: Step-by-step workflow for the colorimetric AChE inhibition assay.
Workflow for Radioligand Receptor Binding Assay
Caption: General workflow for competitive radioligand binding assays.
References
- 1. jkscience.org [jkscience.org]
- 2. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digamot.com [digamot.com]
- 8. Targeting σ2R/TMEM97 with novel aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the etherification of 2-cyanophenol to produce 2-[2-(Dimethylamino)ethoxy]benzonitrile
Abstract
This document provides a detailed protocol for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile via the etherification of 2-cyanophenol. The described methodology is based on the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its preparation through the etherification of 2-cyanophenol is a critical step in the development of new therapeutic agents. The Williamson ether synthesis provides a reliable and high-yielding route to this intermediate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 2-cyanophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, in this case, 2-(dimethylamino)ethyl chloride.[1][2][3][4]
Reaction Scheme
The etherification of 2-cyanophenol to this compound is depicted in the following reaction scheme:
Experimental Data
The following table summarizes the typical reaction conditions and expected yield for the analogous etherification of 4-cyanophenol, which is expected to be highly similar for the 2-cyanophenol isomer.[5][6][7][8]
| Parameter | Value | Reference |
| Starting Material | 2-Cyanophenol | - |
| Reagent | 2-(Dimethylamino)ethyl chloride | [5][7] |
| Base | Potassium Hydroxide (KOH) | [5][7][8] |
| Solvent | Acetone | [5][7][8] |
| Reaction Temperature | Reflux | [5][7][8] |
| Reaction Time | 8 hours | [7][8] |
| Expected Yield | ~97% | [5][7] |
Detailed Experimental Protocol
4.1. Materials and Equipment
-
2-Cyanophenol
-
Potassium hydroxide (KOH)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Acetone (anhydrous)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
4.2. Procedure
-
Preparation of the Phenoxide:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq).
-
Dissolve the 2-cyanophenol in anhydrous acetone.
-
While stirring, add finely powdered potassium hydroxide (1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium 2-cyanophenoxide salt.[5][7][8]
-
-
Etherification Reaction:
-
To the refluxing mixture, add 2-(dimethylamino)ethyl chloride (1.1 eq) dropwise over 15 minutes. Note: If using the hydrochloride salt of 2-(dimethylamino)ethyl chloride, an additional equivalent of base is required to neutralize the HCl.
-
Continue to reflux the reaction mixture for 8 hours.[7][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary to obtain a product of high purity.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Potassium hydroxide is corrosive and should be handled with care.
-
2-(Dimethylamino)ethyl chloride is a lachrymator and should be handled with caution.
-
Acetone and dichloromethane are flammable and volatile organic solvents.
Diagrams
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride
Introduction
4-[2-(Dimethylamino)ethoxy]benzonitrile is a known process-related impurity and potential degradation product of Itopride, a prokinetic agent used to treat various gastrointestinal disorders. The monitoring and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical to ensure their safety and efficacy. This document provides detailed analytical methods for the quantitative determination of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride hydrochloride, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for impurity profiling in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust technique for the separation and quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile from Itopride and its other related substances. The following protocol is a comprehensive approach derived from established methods for Itopride impurity analysis[1][2][3][4].
Principle
The method utilizes a C18 reversed-phase column to separate the polar impurity, 4-[2-(Dimethylamino)ethoxy]benzonitrile, from the less polar API, Itopride hydrochloride, and other potential impurities. A gradient elution with a mobile phase consisting of a phosphate buffer and a polar organic solvent allows for optimal separation. Detection is typically performed using a UV detector at a wavelength where both the API and the impurity have adequate absorbance.
Experimental Protocol
1.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A and Acetonitrile (80:20 v/v) |
1.2.2. Preparation of Solutions
-
Standard Stock Solution of Itopride Hydrochloride (1000 µg/mL): Accurately weigh about 25 mg of Itopride Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of 4-[2-(Dimethylamino)ethoxy]benzonitrile (100 µg/mL): Accurately weigh about 2.5 mg of 4-[2-(Dimethylamino)ethoxy]benzonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing 100 µg/mL of Itopride Hydrochloride and 1 µg/mL of 4-[2-(Dimethylamino)ethoxy]benzonitrile in the diluent.
-
Sample Preparation (for Drug Product): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of Itopride hydrochloride into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for the quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride hydrochloride.
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 2.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.1 |
| Specificity | No interference from blank, placebo, and other known impurities |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. This method is particularly useful for detecting potential genotoxic impurities that may be present at trace levels[5][6][7][8][9].
Principle
The sample containing Itopride hydrochloride is dissolved in a suitable solvent and injected into the gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Experimental Protocol
2.2.1. Instrumentation and Analytical Conditions
| Parameter | Condition |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100°C, hold for 2 min |
| Ramp: 15°C/min to 300°C | |
| Hold: 10 min at 300°C | |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range (m/z) | 40 - 450 |
| Solvent | Dichloromethane or Methanol |
2.2.2. Preparation of Solutions
-
Standard Stock Solution of 4-[2-(Dimethylamino)ethoxy]benzonitrile (100 µg/mL): Accurately weigh about 2.5 mg of 4-[2-(Dimethylamino)ethoxy]benzonitrile reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.
-
Sample Preparation: Accurately weigh about 100 mg of Itopride hydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
Data Presentation: Expected Performance
The following table outlines the expected performance characteristics of the GC-MS method for the quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile.
| Parameter | Expected Performance |
| Linearity Range (µg/mL) | 0.1 - 5.0 |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0 |
| Precision (% RSD) | < 5.0 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.1 |
| Key Mass Fragments (m/z) | To be determined from the mass spectrum of the reference standard |
Logical Relationship Diagram
Caption: Logical flow of the GC-MS analysis for impurity quantification.
Signaling Pathway for Impurity Formation (Hypothetical)
The formation of 4-[2-(Dimethylamino)ethoxy]benzonitrile as a process-related impurity in the synthesis of Itopride can be hypothesized to occur through side reactions or from unreacted starting materials. The following diagram illustrates a potential pathway.
Caption: Hypothetical pathway for the formation of the benzonitrile impurity.
The provided HPLC and GC-MS methods offer robust and reliable approaches for the quantification of 4-[2-(Dimethylamino)ethoxy]benzonitrile in Itopride hydrochloride. The HPLC method is well-suited for routine quality control, while the GC-MS method provides high sensitivity and specificity, making it ideal for trace-level analysis and confirmatory testing. Proper validation of these methods in accordance with ICH guidelines is essential to ensure their accuracy, precision, and reliability for their intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. rroij.com [rroij.com]
- 9. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
Application Notes and Protocols for the Analysis of 2-[2-(Dimethylamino)ethoxy]benzonitrile by HPLC and GC-MS
Introduction
2-[2-(Dimethylamino)ethoxy]benzonitrile is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds, most notably Itopride.[1] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
This reverse-phase HPLC method is designed for the quantification of this compound and for its separation from the active pharmaceutical ingredient (API) Itopride and other related substances. The method is based on established principles for the analysis of Itopride and its impurities, ensuring a robust starting point for method validation and routine quality control.[2][3][4] A C18 column is utilized with a gradient elution of a phosphate buffer and acetonitrile, providing good resolution and peak shape.[2][4] UV detection at 258 nm is selected for optimal sensitivity, as this is a common wavelength used for the analysis of Itopride and its related compounds.[2][5]
Experimental Protocol: Stability-Indicating HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Diamonsil C18, Kromasil C18).[2][4]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile (HPLC grade).[2]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30 °C.[2]
2. Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 12 | 80 | 20 |
| 17 | 60 | 40 |
| 22 | 60 | 40 |
| 23 | 80 | 20 |
| 38 | 80 | 20 |
| This gradient is a starting point based on methods for Itopride and its related substances and should be optimized for the specific separation requirements.[2] |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v). This yields a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the test sample (e.g., drug substance) and dissolve it in the diluent to achieve a target concentration within the calibration range.
4. Data Presentation: Quantitative Data Summary (Hypothetical Validation Data)
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approx. 15-18 min (dependent on final gradient) |
5. System Suitability:
Before sample analysis, inject a system suitability standard (e.g., a solution containing this compound and Itopride) to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution between critical peaks, theoretical plates, and tailing factor.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities such as this compound in pharmaceutical ingredients.[6] This method provides high specificity and sensitivity. The protocol outlined below is a general approach and should be optimized and validated for the specific matrix and analytical requirements. Electron ionization (EI) is proposed for its ability to generate reproducible fragmentation patterns for library matching and structural elucidation.[7]
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
2. GC Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Temperature: 280 °C, hold for 10 minutes.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 3 minutes.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or dichloromethane. This yields a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
5. Data Presentation: Quantitative and Qualitative Data Summary (Expected)
| Parameter | Expected Result |
| Retention Time | To be determined experimentally |
| Molecular Ion (M+) | m/z 190 |
| Key Fragment Ions | To be determined from mass spectrum (refer to NIST library for similar compounds) |
| Linearity Range | To be validated (e.g., 0.1 - 10 µg/mL) |
| LOD/LOQ | To be determined experimentally |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Disclaimer: The provided protocols are intended as a starting point for method development. It is essential to perform complete method validation according to ICH guidelines or other relevant regulatory requirements to ensure the suitability of the method for its intended purpose.[8] This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
References
- 1. 4-[2-(Dimethylamino)ethoxy]benzonitrile | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple RP-HPLC Method for Quantitation of Itopride HCl in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. ijsdr.org [ijsdr.org]
Purification of 2-[2-(Dimethylamino)ethoxy]benzonitrile by column chromatography
An Application Note on the Purification of 2-[2-(Dimethylamino)ethoxy]benzonitrile by Column Chromatography
Introduction
This compound is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a known precursor and impurity in the production of Itopride, a gastroprokinetic agent.[1][2] The synthesis of these compounds typically involves the Williamson ether synthesis, reacting the corresponding hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base.[3][4][5] This reaction can result in a crude product containing unreacted starting materials and various side products, necessitating an efficient purification step to meet the high purity standards required for drug development.
This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology addresses the challenges posed by the compound's basic tertiary amine, which can lead to peak tailing and poor separation on standard silica gel. By incorporating a basic modifier into the mobile phase, a clean and efficient separation can be achieved.
Challenges in Purification
The primary challenge in the chromatographic purification of this compound is the presence of the dimethylamino group. This basic moiety interacts strongly with the acidic silanol groups on the surface of silica gel, leading to several issues:
-
Irreversible Adsorption : A portion of the product can bind strongly to the column, resulting in low recovery.
-
Peak Tailing : The slow dissociation from acidic sites causes the product to elute gradually, resulting in broad, tailing peaks.
-
Poor Resolution : Tailing peaks can co-elute with impurities, leading to inefficient separation.
To mitigate these effects, a small amount of a basic additive, such as triethylamine (TEA), is added to the eluent. The TEA competitively binds to the active silanol sites, minimizing their interaction with the target compound and resulting in sharper peaks and improved separation.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale can be made as needed.
1. Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
Solvents: n-Hexane, Ethyl Acetate, Triethylamine (TEA) - all HPLC grade
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
-
Rotary evaporator
-
UV lamp (254 nm) for TLC visualization
2. Thin-Layer Chromatography (TLC) Analysis
Before performing the column, it is crucial to determine the optimal solvent system using TLC. This helps to visualize the separation of the desired product from impurities.
-
Eluent System : Start with a mixture of Hexane:Ethyl Acetate (e.g., 70:30) and add 0.5-1% Triethylamine.
-
Procedure :
-
Dissolve a small amount of the crude mixture in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber saturated with the chosen eluent system.
-
Visualize the separated spots under a UV lamp.
-
-
Optimization : Adjust the ratio of Hexane to Ethyl Acetate until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from other spots.
3. Column Preparation (Slurry Packing Method)
-
Secure the column vertically with clamps.[6]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[6]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexane:Ethyl Acetate + 1% TEA). The amount of silica should be 50-100 times the weight of the crude sample (e.g., 50-100 g of silica for 1 g of crude product).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to pack the silica bed evenly and remove any air bubbles.[7]
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[8]
4. Sample Loading (Dry Loading Method)
Dry loading is recommended for better resolution.[8]
-
Dissolve the crude product (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
Gently add a thin layer of sand (approx. 1 cm) on top of the sample layer to prevent disturbance during solvent addition.[6]
5. Elution and Fraction Collection
-
Carefully add the eluent to the column. Use gradient elution for optimal separation, starting with a less polar solvent system and gradually increasing the polarity.
-
Suggested Gradient :
-
Eluent A : 90:10 Hexane:Ethyl Acetate + 1% TEA
-
Eluent B : 60:40 Hexane:Ethyl Acetate + 1% TEA
-
Begin elution with Eluent A, applying gentle pressure if necessary for flash chromatography.[6]
-
Collect fractions (e.g., 15-20 mL per tube).
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of compounds.
-
Once the initial, less polar impurities have eluted, gradually increase the polarity by switching to Eluent B to elute the target product.
-
-
Combine the fractions that contain the pure product, as identified by TLC.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Summary
The following table summarizes the key parameters for the purification process. The Rf values are representative and should be determined for each specific crude mixture.
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography.[8] |
| Column Dimensions | 40 mm ID x 400 mm L | Appropriate for purifying ~1 g of crude material. |
| Sample Loading | 1.0 g crude material (dry loaded) | Dry loading provides better separation efficiency.[8] |
| Mobile Phase (Eluent) | Gradient: Hexane/Ethyl Acetate with 1% Triethylamine (TEA) | Gradient elution separates compounds with a wide range of polarities. TEA is essential to prevent tailing of the basic amine.[9] |
| TLC Eluent | 70:30 Hexane:Ethyl Acetate + 1% TEA | Provides optimal separation for monitoring fractions. |
| Expected Rf (Product) | ~0.30 | A good target Rf for effective separation on the column. |
| Expected Rf (Impurity 1) | ~0.55 (e.g., less polar byproduct) | Separates well from the product. |
| Expected Rf (Impurity 2) | ~0.10 (e.g., 2-hydroxybenzonitrile) | More polar starting material, elutes after the product. |
| Typical Yield | 85-95% (depending on crude purity) | High recovery is expected with this optimized method. |
Visualized Workflow
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzonitrile | LGC Standards [lgcstandards.com]
- 3. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-[2-(Dimethylamino)ethoxy]benzonitrile as a Precursor for Pharmaceutical Intermediates
Disclaimer: While the original request specified 2-[2-(Dimethylamino)ethoxy]benzonitrile, publicly available scientific literature and patent documentation overwhelmingly point to the significance of its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile , as a key precursor in pharmaceutical synthesis. The following application notes and protocols are based on the well-documented applications of this para-isomer.
Introduction
4-[2-(Dimethylamino)ethoxy]benzonitrile is a versatile organic compound that serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. Its primary application lies in the production of Itopride Hydrochloride, a prokinetic agent used to treat gastrointestinal disorders. This document provides detailed methodologies for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile and its subsequent conversion into a key pharmaceutical intermediate, 4-[2-(dimethylamino)ethoxy]benzylamine.
Core Applications
The principal utility of 4-[2-(Dimethylamino)ethoxy]benzonitrile in the pharmaceutical industry is as a direct precursor to 4-[2-(dimethylamino)ethoxy]benzylamine. This benzylamine derivative is a vital building block in the synthesis of Itopride. The conversion involves the reduction of the nitrile group to a primary amine.
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
The most common and efficient method for synthesizing 4-[2-(Dimethylamino)ethoxy]benzonitrile is through a Williamson ether synthesis, reacting 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-hydroxybenzonitrile
-
Potassium hydroxide (KOH)
-
Acetone
-
2-(dimethylamino)ethyl chloride
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 20g (168 mmol) of 4-hydroxybenzonitrile in 200ml of acetone.
-
Add 34.8g (251.8 mmol) of potassium hydroxide to the solution.
-
Reflux the mixture with stirring for 1 hour.
-
Slowly add 36.3g (251.8 mmol) of 2-(dimethylamino)ethyl chloride to the reaction mixture.
-
Continue to reflux the mixture for 8 hours.
-
After cooling to room temperature, remove the acetone by rotary evaporation under reduced pressure.
-
Extract the residue with 300ml of dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-hydroxybenzonitrile | [1] |
| Reagents | Potassium hydroxide, 2-(dimethylamino)ethyl chloride | [1] |
| Solvent | Acetone | [1] |
| Reaction Time | 9 hours (1 hour + 8 hours) | [1] |
| Yield | ~97% | [1] |
Synthesis of the Pharmaceutical Intermediate: 4-[2-(dimethylamino)ethoxy]benzylamine
The nitrile group of 4-[2-(Dimethylamino)ethoxy]benzonitrile can be reduced to a primary amine to form 4-[2-(dimethylamino)ethoxy]benzylamine, the key intermediate for Itopride synthesis. A common method for this reduction is using sodium borohydride with a copper(II) sulfate catalyst.
Experimental Protocol: Reduction of Nitrile
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzonitrile
-
Ethanol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30ml of ethanol in a round-bottom flask.
-
Add 0.23g (0.92 mmol) of copper(II) sulfate pentahydrate (as a 2M aqueous solution).
-
Slowly add 1.74g (45.94 mmol) of sodium borohydride to the mixture.
-
Reflux the reaction mixture for 20 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-[2-(Dimethylamino)ethoxy]benzonitrile | [2] |
| Reducing Agent | Sodium borohydride | [2] |
| Catalyst | Copper(II) sulfate pentahydrate | [2] |
| Solvent | Ethanol | [2] |
| Reaction Time | 20 hours | [2] |
| Yield | ~80% | [2] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key reaction and workflow.
Caption: Williamson ether synthesis of the precursor.
Caption: Reduction to the key pharmaceutical intermediate.
Potential Alternative Reactions: Grignard Reaction
The nitrile group of this compound is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. This reaction typically yields an imine intermediate, which upon acidic hydrolysis, is converted to a ketone. This presents a potential synthetic route to produce novel ketone derivatives that could serve as intermediates for other active pharmaceutical ingredients.
Caption: General pathway for Grignard reaction with the nitrile.
References
Experimental procedure for the reduction of the nitrile group in 2-[2-(Dimethylamino)ethoxy]benzonitrile
Application Notes and Protocols for the Reduction of 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of the nitrile group in this compound to yield 2-[2-(Dimethylamino)ethoxy]benzylamine. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below describe two primary methods: chemical reduction using lithium aluminum hydride and catalytic hydrogenation.
Method 1: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method utilizes the potent reducing agent lithium aluminum hydride to convert the nitrile to a primary amine. It is a common and effective laboratory-scale procedure.[1][2][3][4][5]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane or Ethyl acetate for extraction
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nitrile: Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or gently heat to reflux until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 10% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This should produce a granular precipitate.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.
-
Extraction: Combine the filtrate and the washings. The product can be further extracted from the aqueous layer using dichloromethane or ethyl acetate if necessary.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-[2-(Dimethylamino)ethoxy]benzylamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if required.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles, often favored for its scalability and cleaner reaction profile.[6][7][8][9][10]
Experimental Protocol
Materials and Reagents:
-
This compound
-
Raney Nickel or 10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add the catalyst, such as Raney Nickel (approx. 10% w/w) or 10% Pd/C (approx. 5-10 mol%), to the solution under an inert atmosphere.
-
Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-65 bar) and heat to the reaction temperature (e.g., 50-80°C).[6][8]
-
Reaction: Maintain the reaction under vigorous stirring until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with the reaction solvent.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting 2-[2-(Dimethylamino)ethoxy]benzylamine can be purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocols.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | This compound | This compound |
| Key Reagent | Lithium aluminum hydride (LiAlH₄) | Raney Nickel or Pd/C, H₂ gas |
| Solvent | Anhydrous Diethyl Ether or THF | Ethanol or Methanol |
| Temperature | 0°C to Reflux | 50 - 80°C |
| Pressure | Atmospheric | 5 - 65 bar |
| Reaction Time | 2 - 4 hours | 4 - 24 hours |
| Typical Yield | > 85% | > 90%[6] |
Visualizations
Experimental Workflow
Caption: Workflow for the reduction of this compound.
Reaction Scheme
Caption: General reaction scheme for the reduction of the nitrile group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
Application of 2-[2-(Dimethylamino)ethoxy]benzonitrile in Medicinal Chemistry: A Focus on the Key Pharmaceutical Intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile
Initial Assessment: While the inquiry specifically requests information on 2-[2-(Dimethylamino)ethoxy]benzonitrile, a comprehensive review of scientific literature reveals a significant lack of data regarding its specific applications in medicinal chemistry. In contrast, its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile , is extensively documented as a crucial intermediate in the synthesis of the gastroprokinetic agent, Itopride.[1][2][3] This document will therefore focus on the well-established role of the 4-isomer, assuming it to be the compound of primary interest for researchers, scientists, and drug development professionals.
Overview and Primary Application
4-[2-(Dimethylamino)ethoxy]benzonitrile is a white to slightly yellow crystalline solid with the molecular formula C₁₁H₁₄N₂O.[1] Its principal and most significant application in medicinal chemistry is serving as a penultimate intermediate in the synthesis of Itopride Hydrochloride.[1][2] Itopride is a dopamine D2-receptor antagonist and an acetylcholinesterase inhibitor, which enhances gastrointestinal motility and is used in the treatment of functional dyspepsia and other gastrointestinal disorders.[3][4]
The core structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile provides the necessary molecular framework that, through further chemical modification, leads to the final active pharmaceutical ingredient (API), Itopride.[2]
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
Several synthetic routes for 4-[2-(Dimethylamino)ethoxy]benzonitrile have been developed, primarily focusing on efficiency, yield, and scalability for industrial production. The most common method involves the nucleophilic substitution of a phenol derivative.
Experimental Protocol: Synthesis from 4-Cyanophenol
This method is a foundational and cost-effective approach for the industrial production of 4-[2-(Dimethylamino)ethoxy]benzonitrile.[1]
Materials:
-
4-Cyanophenol
-
Potassium hydroxide (KOH)
-
Acetone
-
2-(Dimethylamino)ethyl chloride
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 4-cyanophenol in acetone in a reaction flask.
-
Add potassium hydroxide to the solution.
-
Reflux the mixture for approximately one hour to facilitate the complete deprotonation of the phenolic hydroxyl group.[1]
-
Slowly add 2-(dimethylamino)ethyl chloride dropwise to the reaction mixture.
-
Continue to reflux the mixture for approximately eight hours.[1]
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the product using dichloromethane.[1]
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the desired product.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|
| 4-Cyanophenol | 1. Potassium hydroxide2. 2-(Dimethylamino)ethyl chloride | Acetone | 9 hours (1h + 8h) | 97% |[1][5] |
Conversion to Itopride
The nitrile group of 4-[2-(Dimethylamino)ethoxy]benzonitrile is subsequently reduced to a primary amine, forming 4-[2-(dimethylamino)ethoxy]benzylamine. This intermediate is then acylated to yield Itopride.
Experimental Protocol: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzonitrile
-
Ethanol
-
Copper(II)sulfate-5 hydrate (2 mol aqueous solution)
-
Sodium borohydride
Procedure:
-
Dissolve 4-[2-(dimethylamino)ethoxy]benzonitrile in ethanol in a reaction flask.
-
Add an aqueous solution of copper(II)sulfate-5 hydrate.
-
Slowly add sodium borohydride to the mixture.
-
Reflux the reaction mixture for approximately 20 hours.[6]
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain 4-[2-(dimethylamino)ethoxy]benzylamine.
Quantitative Data:
| Starting Material | Reducing Agent | Catalyst | Solvent | Reaction Time | Yield | Reference |
|---|
| 4-[2-(Dimethylamino)ethoxy]benzonitrile | Sodium borohydride | Copper(II)sulfate-5 hydrate | Ethanol | 20 hours | 80% |[6] |
Other Research Applications
Beyond its primary role as a pharmaceutical intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile has been utilized in other research contexts:
-
Neurology Research: It is used as a reference material in studies related to pain and inflammation.[1]
-
Photobiological Sciences: The compound, referred to as DMABN in this context, is employed in the study of photoinduced oxidation processes of aromatic amines, which are considered aquatic contaminants.[1]
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic steps involving 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Caption: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Caption: Workflow for Itopride synthesis from the benzonitrile intermediate.
Conclusion
While this compound itself is not prominently featured in medicinal chemistry literature, its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a cornerstone intermediate in the manufacture of the widely used gastroprokinetic drug, Itopride. The synthetic protocols for this intermediate are well-established and optimized for high yield, underscoring its importance in the pharmaceutical industry. Its utility in other niche research areas further highlights the compound's value to the scientific community. Researchers interested in this chemical scaffold should direct their attention to the extensive body of work surrounding the 4-substituted isomer for relevant applications and methodologies.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE | 24197-95-3 [chemicalbook.com]
- 4. Stimulatory action of itopride hydrochloride on colonic motor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Evaluation of 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Dimethylamino)ethoxy]benzonitrile, also known as 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a chemical intermediate primarily utilized in the synthesis of the gastroprokinetic agent, Itopride.[1] Given its role as a precursor and potential impurity in a pharmacologically active compound, it is crucial to characterize its intrinsic biological effects.[1] Itopride functions as a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[2][3][4] The structural motifs within this compound, specifically the dimethylaminoethyl group, are common in compounds targeting various receptors, including histaminic and muscarinic receptors.
These application notes provide a suite of detailed in vitro assay protocols to comprehensively evaluate the potential biological activities of this compound. The proposed assays will investigate its potential to interact with targets related to the therapeutic action of Itopride and other common off-target receptors. A general cytotoxicity assay is also included to establish a baseline for cellular health effects.
Dopamine D2 Receptor Binding Assay
This assay determines the ability of the test compound to bind to the dopamine D2 receptor, a key target for antipsychotic and prokinetic drugs. A competitive radioligand binding assay is a standard method for quantifying the affinity of an unlabeled compound for a specific receptor.[5][6]
Signaling Pathway
Caption: Dopamine D2 receptor inhibitory signaling pathway.
Experimental Protocol
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a high-affinity D2 antagonist).[5][7]
-
Non-specific Binding Determinator: Haloperidol or unlabeled Spiperone (10 µM).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration (typically 50-200 µ g/well ) in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding (NSB): Radioligand + Non-specific Binding Determinator + Membrane suspension.
-
Competition Binding: Radioligand + Serial dilutions of the test compound + Membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Presentation
| Concentration of Test Compound (M) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 1.00E-10 | 15000 | 500 | 14500 | 0 |
| 1.00E-09 | 14850 | 500 | 14350 | 1.0 |
| 1.00E-08 | 13500 | 500 | 13000 | 10.3 |
| 1.00E-07 | 9500 | 500 | 9000 | 37.9 |
| 1.00E-06 | 5000 | 500 | 4500 | 69.0 |
| 1.00E-05 | 800 | 500 | 300 | 97.9 |
| 1.00E-04 | 550 | 500 | 50 | 99.7 |
Note: Data are hypothetical and for illustrative purposes.
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Calculate % Inhibition = 100 * (1 - [Specific Binding with compound / Specific Binding without compound]).
-
Plot % Inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman's method, measures the inhibition of AChE activity.[8][9][10] This is relevant as Itopride, the final product, is an AChE inhibitor.[11]
Assay Workflow
Caption: Workflow for the Ellman's method-based AChE inhibition assay.
Experimental Protocol
Objective: To determine the IC₅₀ value of this compound for acetylcholinesterase.
Materials:
-
Enzyme: Purified AChE from electric eel or recombinant human.
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Donepezil or Physostigmine.
-
Assay Buffer: 100 mM Phosphate Buffer, pH 8.0.
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCh, DTNB, and AChE in the Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well (in triplicate):
-
Assay Buffer.
-
Test compound dilutions (or positive control/vehicle).
-
DTNB solution.
-
AChE solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[8]
Data Presentation
| Concentration of Test Compound (µM) | Reaction Rate (mOD/min) | % AChE Activity | % Inhibition |
| 0 (Control) | 50.0 | 100.0 | 0.0 |
| 0.1 | 49.5 | 99.0 | 1.0 |
| 1 | 45.0 | 90.0 | 10.0 |
| 10 | 32.5 | 65.0 | 35.0 |
| 50 | 20.0 | 40.0 | 60.0 |
| 100 | 10.5 | 21.0 | 79.0 |
| 250 | 5.0 | 10.0 | 90.0 |
Note: Data are hypothetical and for illustrative purposes.
Data Analysis:
-
Calculate the reaction rate (V) for each concentration from the slope of the absorbance vs. time plot.
-
Calculate % Inhibition = 100 * (1 - [V with inhibitor / V of control]).
-
Plot % Inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
Histamine H1 Receptor Binding Assay
This assay assesses the compound's affinity for the histamine H1 receptor, a common target for drugs containing an ethylamine moiety, to evaluate potential antihistaminic (or off-target) effects.[12][13]
Experimental Protocol
Objective: To determine the Kᵢ of this compound for the histamine H1 receptor.
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine.[12]
-
Non-specific Binding Determinator: Mianserin (10 µM).[12]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Glass Fiber Filters .
Procedure:
-
Membrane Preparation: Dilute thawed membranes in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, set up total binding, non-specific binding, and competition binding wells in triplicate, similar to the Dopamine D2 assay.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Termination & Quantification: Use a cell harvester to filter and wash the wells. Measure radioactivity with a scintillation counter.
Data Presentation
| Concentration of Test Compound (M) | Specific Binding (CPM) | % Inhibition |
| 1.00E-09 | 9850 | 1.5 |
| 1.00E-08 | 9500 | 5.0 |
| 1.00E-07 | 8200 | 18.0 |
| 1.00E-06 | 5500 | 45.0 |
| 1.00E-05 | 2100 | 79.0 |
| 1.00E-04 | 450 | 95.5 |
Note: Data are hypothetical and for illustrative purposes. Control specific binding is assumed to be 10,000 CPM.
Data Analysis: Follow the same data analysis procedure as for the Dopamine D2 Receptor Binding Assay to determine the IC₅₀ and Kᵢ values.
Muscarinic Acetylcholine Receptor Binding Assay
This assay evaluates the compound's potential to bind to muscarinic receptors, which is important for identifying potential anticholinergic side effects.[14][15]
Experimental Protocol
Objective: To determine the Kᵢ of this compound for muscarinic acetylcholine receptors (non-subtype selective).
Materials:
-
Membrane Preparation: Membranes from cells expressing muscarinic receptors (e.g., M3 subtype).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Determinator: Atropine (1 µM).
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Scintillation Cocktail and Glass Fiber Filters .
Procedure:
-
Membrane Preparation: Dilute thawed membranes in ice-cold Assay Buffer.
-
Assay Setup: Prepare total binding, non-specific binding, and competition binding wells in triplicate.
-
Incubation: Incubate for 60 minutes at 37°C.
-
Termination & Quantification: Filter, wash, and count radioactivity as previously described.
Data Presentation
| Concentration of Test Compound (M) | Specific Binding (CPM) | % Inhibition |
| 1.00E-09 | 11800 | 1.7 |
| 1.00E-08 | 11500 | 4.2 |
| 1.00E-07 | 10500 | 12.5 |
| 1.00E-06 | 7800 | 35.0 |
| 1.00E-05 | 3600 | 70.0 |
| 1.00E-04 | 800 | 93.3 |
Note: Data are hypothetical and for illustrative purposes. Control specific binding is assumed to be 12,000 CPM.
Data Analysis: Follow the same data analysis procedure as for the Dopamine D2 Receptor Binding Assay to determine the IC₅₀ and Kᵢ values.
General Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] This provides a general assessment of the compound's toxicity to living cells.
Assay Workflow
Caption: Workflow for a standard MTT cytotoxicity assay.
Experimental Protocol
Objective: To determine the concentration of the test compound that reduces cell viability by 50% (CC₅₀).
Materials:
-
Cell Line: A relevant cell line (e.g., HEK293, HepG2, or a gastrointestinal cell line like Caco-2).
-
Culture Medium: Appropriate medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO) or acidified isopropanol.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[19]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT reagent to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[19]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilizing agent to each well. Shake the plate for 15 minutes to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
Data Presentation
| Concentration of Test Compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.20 | 100.0 |
| 1 | 1.18 | 98.3 |
| 10 | 1.15 | 95.8 |
| 50 | 1.02 | 85.0 |
| 100 | 0.84 | 70.0 |
| 250 | 0.55 | 45.8 |
| 500 | 0.20 | 16.7 |
Note: Data are hypothetical and for illustrative purposes.
Data Analysis:
-
Subtract the average absorbance of blank wells from all other wells.
-
Calculate % Viability = 100 * (Absorbance of treated cells / Absorbance of control cells).
-
Plot % Viability against the log concentration of the test compound.
-
Determine the CC₅₀ value using non-linear regression.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. Itopride - Wikipedia [en.wikipedia.org]
- 4. What is Itopride Hydrochloride used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mims.com [mims.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. clyte.tech [clyte.tech]
- 19. cn.tsktbiotech.com [cn.tsktbiotech.com]
Application Notes and Protocols for 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and use of 2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 206261-63-4). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 206261-63-4 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.25 g/mol |
| Purity | 98% |
| Physical State | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| Chemical Stability | Stable under recommended temperatures and pressures.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides.[1] |
Hazard Identification and Safety Precautions
GHS Classification:
-
Skin irritation (Category 2)[1]
-
Eye irritation (Category 2A)[1]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a poison center or doctor if you feel unwell.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362: Take off contaminated clothing and wash before reuse.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any work. The following diagram outlines the mandatory PPE.
Caption: Mandatory Personal Protective Equipment (PPE).
Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Gather all necessary PPE as outlined in the diagram above.
-
Prepare a designated and clearly labeled workspace for handling the compound.
-
-
Compound Handling:
Storage Protocol
-
Store in a tightly-closed container when not in use.[1]
-
Store away from incompatible substances, such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
-
Avoid sources of ignition.[1]
The following diagram illustrates the correct storage procedure.
Caption: Proper storage protocol for the compound.
Spill and Emergency Procedures
In the event of a spill or exposure, follow the procedures outlined below.
Caption: Spill and exposure emergency procedures.
First Aid Measures:
-
General Advice: Immediately remove any clothing contaminated by the product. Consult a physician and show this safety data sheet.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Consult a physician.
Waste Disposal
Dispose of contents and containers in accordance with local, regional, and national regulations. Consult with your institution's environmental health and safety office for specific guidance. Do not dispose of down the drain or into the environment.[1]
References
Application Note: Qualification and Use of 2-[2-(Dimethylamino)ethoxy]benzonitrile as a Reference Standard in Analytical Testing
AN-2025-12-27
Audience: Researchers, scientists, and drug development professionals.
Introduction In pharmaceutical manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) are paramount.[1][2] Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of drug substances and products.[3] 2-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 206261-63-4) is a benzonitrile derivative that can serve as a critical reference standard, particularly for the identification and quantification of process-related impurities in drug synthesis.[4][5] Its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a known intermediate and impurity in the synthesis of Itopride, a gastroprokinetic agent.[6][7][8][9] Given the potential for isomeric impurities during synthesis, the 2-substituted isomer is an important analytical tool for ensuring the purity of related APIs.
This document outlines the application and detailed protocols for the qualification and use of this compound as a reference standard in analytical testing.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(2-(Dimethylamino)ethoxy)benzonitrile |
| CAS Number | 206261-63-4 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol [10] |
| Appearance | White to off-white solid[9] |
| Storage | 2-8°C Refrigerator[11] |
Application in Analytical Testing
The primary application of this compound as a reference standard is in the development, validation, and routine use of chromatographic methods (e.g., HPLC, GC) for:
-
Impurity Profiling: Identifying and quantifying this compound as a specific process-related impurity in the manufacturing of a target API.
-
Method Validation: Establishing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the analytical method.
-
Quality Control: Routine testing of API batches to ensure that the level of this impurity is below the reporting, identification, and qualification thresholds defined by regulatory bodies like the ICH.
Protocols
1. Qualification of this compound Reference Standard
To be used as a reference standard, a batch of this compound must be thoroughly characterized to confirm its identity and establish its purity.
1.1 Identity Confirmation
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the protons of the benzonitrile, ethoxy, and dimethylamino groups with appropriate chemical shifts and integrations. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the 11 carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to [M+H]⁺ at m/z 191.12. |
| Infrared (IR) Spectroscopy | Functional group confirmation | Characteristic absorption bands for C≡N (nitrile), C-O-C (ether), and aromatic C-H bonds. |
1.2 Purity Assessment
| Technique | Method | Purpose |
| HPLC-UV | Gradient elution with a C18 column | To determine the purity of the compound and identify any non-volatile organic impurities. |
| GC-MS | Capillary column with temperature programming | To identify and quantify volatile impurities. |
| Loss on Drying (LOD) | Gravimetric analysis | To determine the content of volatile matter (e.g., water, residual solvents). |
| Residue on Ignition (ROI) | Sulfated ash test | To determine the content of inorganic impurities. |
Experimental Workflow for Reference Standard Qualification
Caption: Workflow for qualifying this compound as a reference standard.
2. Protocol for Quantification of this compound in an API using HPLC
This protocol describes a typical HPLC method for the quantification of this compound as an impurity in a drug substance.
2.1 Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 230 nm |
| Injection Volume | 10 µL |
2.2 Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.
-
Test Solution (1 mg/mL): Accurately weigh about 50 mg of the API and dissolve in a 50 mL volumetric flask with the diluent.
2.3 Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution five times and check for system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the Test Solution in duplicate.
-
Calculate the amount of this compound in the API using the formula below.
2.4 Calculation
Where:
-
Area_impurity: Peak area of this compound in the Test Solution chromatogram.
-
Area_std: Average peak area of this compound in the Standard Solution chromatograms.
-
Conc_std: Concentration of the Standard Solution (mg/mL).
-
Conc_test: Concentration of the API in the Test Solution (mg/mL).
-
Purity_std: Purity of the this compound reference standard (e.g., 99.5%).
Hypothetical Signaling Pathway Context
The API in which this compound is an impurity might be an antagonist for a G-protein coupled receptor (GPCR). Controlling impurities is critical as they could potentially interact with the target receptor or other biological targets, leading to unintended side effects.
Caption: Hypothetical pathway showing API antagonism and potential impurity interaction.
The use of a well-qualified this compound reference standard is essential for the accurate detection and quantification of this potential impurity in pharmaceutical manufacturing. The protocols and data presented here provide a framework for its application in a regulated quality control environment, ensuring the safety and efficacy of the final drug product. product.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cambrex.com [cambrex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 7. 4-[2-(Dimethylamino)ethoxy]benzonitrile | LGC Standards [lgcstandards.com]
- 8. 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 | Benchchem [benchchem.com]
- 9. CAS 24197-95-3: 4-[2-(Dimethylamino)ethoxy]benzonitrile [cymitquimica.com]
- 10. arctomsci.com [arctomsci.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and industrially practiced method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with 2-(dimethylamino)ethyl chloride in the presence of a base.
Q2: What are the typical reagents and conditions for this synthesis?
A2: A typical procedure involves reacting 2-hydroxybenzonitrile with a base such as potassium hydroxide (KOH) or sodium hydride (NaH) in a suitable solvent like acetone or dimethylformamide (DMF).[1][2] Subsequently, 2-(dimethylamino)ethyl chloride is added, and the mixture is heated to drive the reaction to completion.[1][2]
Q3: What is the expected yield of the reaction?
A3: Under optimized conditions, the yield of this compound can be quite high, with some procedures reporting yields of up to 97%.[1][2]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of 2-hydroxybenzonitrile and the formation of the product can be visualized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-hydroxybenzonitrile. | Use a sufficiently strong and anhydrous base (e.g., NaH). Ensure the reaction is performed under anhydrous conditions. |
| Low reactivity of 2-(dimethylamino)ethyl chloride. | Use a fresh or purified batch of the alkylating agent. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium iodide. | |
| Inappropriate solvent. | Use a polar apathetic solvent like DMF or acetonitrile to enhance the reaction rate. | |
| Presence of a Low-Boiling Point Impurity | Formation of N,N-dimethylvinylamine via elimination. | Lower the reaction temperature. Use a less sterically hindered base. |
| Presence of an Acidic Impurity | Hydrolysis of the nitrile group. | Ensure strictly anhydrous conditions throughout the reaction and work-up. Use non-aqueous work-up procedures if possible. |
| Presence of a More Polar Impurity | Formation of this compound N-oxide. | Avoid exposure of the reaction mixture to oxidizing agents or prolonged exposure to air at high temperatures. |
| Product is Difficult to Purify | Contamination with unreacted starting materials or side products. | Employ purification techniques such as vacuum distillation or column chromatography. For column chromatography on silica gel, adding a small amount of triethylamine to the eluent can prevent tailing of the basic product. |
Common Side Reactions
The synthesis of this compound can be accompanied by several side reactions that may reduce the yield and complicate purification.
Elimination of 2-(Dimethylamino)ethyl chloride
Under the basic conditions of the Williamson ether synthesis, 2-(dimethylamino)ethyl chloride can undergo an E2 elimination reaction to form N,N-dimethylvinylamine, a volatile byproduct. This side reaction is more prevalent at higher temperatures.[3]
Hydrolysis of the Nitrile Group
The nitrile functional group is susceptible to hydrolysis under basic conditions, especially in the presence of water. This leads to the formation of 2-[2-(Dimethylamino)ethoxy]benzamide as an intermediate, which can be further hydrolyzed to 2-[2-(Dimethylamino)ethoxy]benzoic acid.
N-Oxidation of the Tertiary Amine
The dimethylamino group in the product is a tertiary amine, which can be oxidized to the corresponding N-oxide. This can occur if the reaction is exposed to air for extended periods at elevated temperatures or in the presence of oxidizing impurities.
C-Alkylation of the Phenoxide Ion
The phenoxide ion generated from 2-hydroxybenzonitrile is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, a small amount of C-alkylation can occur, leading to the formation of isomeric byproducts. Using polar aprotic solvents like DMF can help to favor O-alkylation.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Hydroxybenzonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 2-(Dimethylamino)ethyl chloride (free base): 2-(Dimethylamino)ethyl chloride hydrochloride is dissolved in water and neutralized with a saturated aqueous sodium bicarbonate solution. The free base is then extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is carefully removed under reduced pressure. The free base is a volatile and unstable liquid and should be used immediately.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Formation of the Phenoxide: A solution of 2-hydroxybenzonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
Alkylation: The freshly prepared 2-(dimethylamino)ethyl chloride (1.2 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction mixture is then heated to 70-80 °C and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of 2-hydroxybenzonitrile.
-
Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a mixture of hexane and ethyl acetate with 0.5% triethylamine as the eluent).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 85-97% | [1][2] |
| Molar Ratio (2-hydroxybenzonitrile:Base:Alkylating Agent) | 1 : 1.1 : 1.2 | General Protocol |
| Reaction Temperature | 70-80 °C | General Protocol |
| Reaction Time | 4-6 hours | General Protocol |
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
References
Identifying and minimizing byproducts in 2-[2-(Dimethylamino)ethoxy]benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-cyanophenol with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride.[1][2][3][4]
Q2: What are the primary potential byproducts in this synthesis?
A2: The main byproducts to be aware of are:
-
C-Alkylated Isomer: The phenoxide intermediate is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired product) or a carbon atom of the aromatic ring (C-alkylation, byproduct).[5]
-
Quaternary Ammonium Salt: The tertiary amine of the desired product or the 2-(dimethylamino)ethanol starting material can be further alkylated by 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt.[6][7]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-cyanophenol and 2-(dimethylamino)ethyl chloride in the final mixture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] By comparing the reaction mixture to standards of the starting materials and the product, you can determine the extent of the conversion.
Q4: What are the recommended purification methods for the final product?
A4: The product is typically isolated and purified through a series of steps including extraction, washing, and finally, distillation or column chromatography to remove residual impurities and byproducts.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete deprotonation of 2-cyanophenol. | Use a stronger base (e.g., sodium hydride instead of potassium carbonate) or ensure the base is fresh and anhydrous. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC or HPLC to determine the optimal duration. | |
| Poor quality of reagents. | Ensure all reagents, especially 2-(dimethylamino)ethyl chloride, are of high purity and stored under appropriate conditions to prevent degradation. | |
| Presence of a Significant Amount of C-Alkylated Byproduct | Use of a protic solvent (e.g., ethanol, water). | Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, which favors O-alkylation.[5] |
| Formation of a Highly Polar Byproduct, Insoluble in Organic Solvents | Formation of a quaternary ammonium salt. | Use a slight excess of 2-cyanophenol relative to 2-(dimethylamino)ethyl chloride to ensure the complete consumption of the alkylating agent. Avoid excessively high reaction temperatures. |
| Reaction Fails to Initiate | Inactive base. | Use a freshly opened or properly stored strong base. |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Water can quench the base and hydrolyze the alkyl halide. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides illustrative data on how reaction conditions can influence the product distribution. This data is based on general principles of Williamson ether synthesis and may vary depending on the specific experimental setup.
| Base | Solvent | Temperature (°C) | Product Yield (%) | C-Alkylated Byproduct (%) | Quaternary Salt Byproduct (%) |
| K₂CO₃ | Acetone | 60 | 85 | 5 | 10 |
| NaH | DMF | 25 | 95 | <1 | 4 |
| KOH | Ethanol | 80 | 70 | 15 | 15 |
| NaH | THF | 65 | 92 | 2 | 6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of 2-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.05 eq) in DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the starting material (2-cyanophenol) and the purified product in the mobile phase.
-
Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Inject the samples and analyze the chromatograms to identify and quantify the product and byproducts by comparing retention times and peak areas with the standards.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Pathways for the formation of the desired product and major byproducts.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Responsive Quaternized PDMAEMA Copolymers with Antimicrobial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of p-(2-(Dimethylamino)ethoxy)benzylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimization of reaction conditions (temperature, solvent, base) for 2-[2-(Dimethylamino)ethoxy]benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 2-[2-(Dimethylamino)ethoxy]benzonitrile.
Optimization of Reaction Conditions
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride. The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, and reaction temperature.
Data Presentation
While specific optimization data for the 2-isomer is not extensively published, the following table summarizes a highly efficient synthesis of the analogous 4-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, which serves as an excellent starting point for optimization.[1][2][3][4][5]
Table 1: Reaction Conditions for the Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile [1][3][4][5]
| Parameter | Condition | Yield (%) | Reference |
| Starting Material | 4-Hydroxybenzonitrile | 97 | [1][3] |
| Alkylating Agent | 2-(Dimethylamino)ethyl chloride | ||
| Base | Potassium Hydroxide (KOH) | ||
| Solvent | Acetone | ||
| Temperature | Reflux | ||
| Reaction Time | 9 hours (1h pre-reaction, 8h post-addition) |
The following table outlines various bases and solvents that can be employed in the Williamson ether synthesis for preparing this compound, along with their potential impact on the reaction outcome.
Table 2: Guide to Selecting Optimal Reaction Conditions
| Parameter | Option | Considerations & Potential Impact |
| Base | Potassium Carbonate (K₂CO₃) | A mild base, often requiring higher temperatures or longer reaction times. Minimizes side reactions. Suitable for sensitive substrates. |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Stronger bases that can lead to faster reaction rates at lower temperatures. May increase the risk of side reactions if not controlled. | |
| Sodium Hydride (NaH) | A very strong, non-nucleophilic base. Requires strictly anhydrous (dry) conditions. Often used for less reactive systems. | |
| Solvent | Acetone | A polar aprotic solvent that is effective for this reaction, as demonstrated in the synthesis of the 4-isomer.[1][3][4][5] |
| Acetonitrile (MeCN) | A polar aprotic solvent known to accelerate SN2 reactions. A good alternative to acetone. | |
| N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent that can significantly increase the reaction rate, but may be more difficult to remove during workup. | |
| Temperature | 50-100°C | A typical range for Williamson ether synthesis involving phenols.[6] Higher temperatures can accelerate the reaction but may also promote side reactions. Optimization is key. |
Experimental Protocols
Optimized Protocol for Synthesis of this compound
This protocol is adapted from highly successful methods for analogous compounds and general principles of Williamson ether synthesis.[6][7]
Materials:
-
2-Hydroxybenzonitrile
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to dissolve the starting material. Add anhydrous potassium carbonate (2.0 equivalents). Note: Since 2-(dimethylamino)ethyl chloride is often supplied as its hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. Therefore, a total of 3.0 equivalents of K₂CO₃ is recommended.
-
Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Rinse the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
-
Extraction:
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% triethylamine to prevent the amine from streaking on the column).
-
Troubleshooting Guide
Here are some common issues that may be encountered during the synthesis of this compound and their potential solutions.
Q1: The reaction is very slow or does not proceed to completion.
-
Possible Cause: The base may not be strong enough to completely deprotonate the 2-hydroxybenzonitrile, or the temperature may be too low.
-
Solution:
-
Ensure the potassium carbonate is anhydrous, as moisture can reduce its effectiveness.
-
Consider switching to a stronger base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). If using these, you may be able to lower the reaction temperature. For very stubborn reactions, sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, but extreme caution must be taken as NaH is highly reactive with water.[6]
-
Increase the reaction temperature in 10°C increments, monitoring for any decomposition of starting material or product.
-
Ensure the 2-(dimethylamino)ethyl chloride hydrochloride is of good quality.
-
Q2: The yield of the desired product is low.
-
Possible Cause: Incomplete reaction, side reactions, or loss of product during workup and purification.
-
Solution:
-
Address incomplete reaction as described in Q1.
-
Side Reactions: The primary side reaction of concern is C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen. Using a polar aprotic solvent like DMF or acetonitrile generally favors the desired O-alkylation.
-
Workup Losses: The product is basic due to the dimethylamino group. During aqueous extraction, ensure the aqueous layer is not acidic, which would cause the product to partition into the aqueous phase as an ammonium salt. If necessary, adjust the pH of the aqueous layer to be neutral or slightly basic before extraction.
-
Q3: Multiple spots are observed on the TLC plate, indicating impurities.
-
Possible Cause: Besides unreacted starting materials, byproducts from side reactions may be present. Another possibility is the elimination of HCl from 2-(dimethylamino)ethyl chloride to form N,N-dimethylvinylamine, which can then polymerize or lead to other byproducts.
-
Solution:
-
To minimize C-alkylation, avoid excessively high temperatures and use appropriate polar aprotic solvents.
-
To minimize elimination, add the 2-(dimethylamino)ethyl chloride hydrochloride to the reaction mixture at room temperature before slowly heating to the desired reaction temperature.
-
Purification via flash column chromatography is often necessary to separate the desired product from impurities. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the chromatography of basic compounds like the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction? The base is crucial for deprotonating the hydroxyl group of 2-hydroxybenzonitrile. This creates a phenoxide anion, which is a much stronger nucleophile than the neutral hydroxyl group and is necessary for the SN2 reaction with 2-(dimethylamino)ethyl chloride to occur at a reasonable rate.
Q2: Why is a polar aprotic solvent like acetonitrile or DMF recommended? Polar aprotic solvents are ideal for SN2 reactions. They can solvate the cation (e.g., K⁺ from K₂CO₃), which leaves the phenoxide anion "naked" and more reactive as a nucleophile. Protic solvents, like water or alcohols, would solvate the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Q3: Can I use 2-(dimethylamino)ethanol instead of 2-(dimethylamino)ethyl chloride? While possible through other reactions like a Mitsunobu reaction, it is not a direct substitution in the Williamson ether synthesis. The hydroxyl group of 2-(dimethylamino)ethanol would need to be converted into a good leaving group first. Using 2-(dimethylamino)ethyl chloride is the more direct and common approach for this type of synthesis.
Q4: How can I confirm the identity and purity of my final product? Standard analytical techniques can be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC, GC, or by observing a single spot on a TLC plate in multiple eluent systems.
Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low purity issues with 2-[2-(Dimethylamino)ethoxy]benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is via a Williamson ether synthesis. This reaction involves the deprotonation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with a suitable base, followed by nucleophilic substitution with 2-(dimethylamino)ethyl chloride.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials and reagents are:
-
Starting Material: 2-Hydroxybenzonitrile (2-cyanophenol)
-
Alkylating Agent: 2-(Dimethylamino)ethyl chloride or its hydrochloride salt
-
Base: Potassium hydroxide (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH)[1][3]
-
Solvent: Acetone, acetonitrile, or dimethylformamide (DMF)[1][2]
Q3: My reaction yield is very low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete deprotonation of 2-hydroxybenzonitrile: Ensure the base is strong enough and used in a sufficient amount to fully deprotonate the phenol.[3]
-
Poor quality of reagents: The 2-(dimethylamino)ethyl chloride should be pure and free from degradation.
-
Suboptimal reaction temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[1][2]
-
Side reactions: Competing elimination (E2) reactions of the alkyl halide can reduce the yield of the desired ether.[4][5]
-
Moisture in the reaction: Water can consume the base and hinder the deprotonation of the phenol. Ensure all reagents and solvents are dry.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A4: Common impurities include:
-
Unreacted 2-hydroxybenzonitrile.
-
Unreacted 2-(dimethylamino)ethyl chloride.
-
The elimination byproduct, N,N-dimethylvinylamine, formed from 2-(dimethylamino)ethyl chloride.
-
Products of C-alkylation, where the alkyl group attaches to the benzene ring instead of the oxygen atom.[4]
-
Quaternary ammonium salt formed by the reaction of the product with another molecule of 2-(dimethylamino)ethyl chloride.
Troubleshooting Guide for Low Purity Issues
This guide addresses specific issues of low purity and provides corrective actions.
| Observed Problem | Potential Cause | Suggested Solution |
| Presence of unreacted 2-hydroxybenzonitrile | 1. Insufficient base. 2. Incomplete reaction. | 1. Use at least one equivalent of a strong base (e.g., KOH, NaH). 2. Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. |
| Presence of a byproduct with a similar polarity to the product | 1. C-alkylation of the phenoxide. 2. Isomeric impurities in the starting material. | 1. Use a less polar aprotic solvent to favor O-alkylation. 2. Ensure the purity of the starting 2-hydroxybenzonitrile. Purification of the final product by column chromatography may be necessary. |
| Product degradation during workup | The product is a tertiary amine and can be sensitive to strong acids or oxidizing conditions. | Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during extraction. Avoid prolonged exposure to acidic conditions. |
| Difficulty in removing the solvent | The product may have a relatively high boiling point. | Use a high-vacuum distillation or a rotary evaporator with a high-vacuum pump for solvent removal. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the analogous synthesis of the 4-isomer.[1][2]
-
Deprotonation: To a solution of 2-hydroxybenzonitrile (1.0 eq) in acetone, add powdered potassium hydroxide (1.5 eq).
-
Reflux the mixture for 1 hour to ensure complete formation of the phenoxide.[1]
-
Alkylation: Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low purity issues.
Simplified Synthesis and Workup Workflow
Caption: General workflow for synthesis and purification.
References
Preventing decomposition of 2-[2-(Dimethylamino)ethoxy]benzonitrile during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with 2-(dimethylamino)ethyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzonitrile, forming a phenoxide intermediate that then acts as a nucleophile.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include:
-
Base Selection: A strong enough base is required to fully deprotonate the 2-hydroxybenzonitrile. Common bases include potassium hydroxide (KOH) and sodium hydride (NaH).
-
Solvent Choice: Polar aprotic solvents like acetone, DMF, or DMSO are generally preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition. Reflux temperatures are common, but monitoring is crucial.
-
Purity of Starting Materials: The purity of 2-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride is critical to avoid the introduction of impurities that may be difficult to remove from the final product.
Q3: What are the potential decomposition pathways for this compound?
A3: While specific studies on the decomposition of this compound are limited, potential degradation pathways can be inferred based on its functional groups:
-
Hydrolysis of the Nitrile Group: The benzonitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of the corresponding benzamide and subsequently the benzoic acid.
-
Ether Cleavage: The ether linkage can be cleaved under harsh acidic conditions.
-
Tertiary Amine Degradation: Tertiary amines can undergo oxidation or thermal degradation, especially at elevated temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2-hydroxybenzonitrile) and the formation of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No product formation observed. | Incomplete deprotonation of 2-hydroxybenzonitrile. | - Ensure a sufficiently strong and anhydrous base is used. - Verify the stoichiometry of the base (typically 1.1 to 1.5 equivalents). - Allow sufficient time for the deprotonation step before adding the alkylating agent. |
| Low reactivity of the alkylating agent. | - Check the purity and integrity of the 2-(dimethylamino)ethyl chloride. - Consider using the more reactive 2-(dimethylamino)ethyl bromide or iodide. | |
| Low product yield with significant starting material remaining. | Insufficient reaction time or temperature. | - Extend the reaction time and monitor by TLC or HPLC. - Cautiously increase the reaction temperature, while being mindful of potential side reactions. |
| Inefficient stirring. | - Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. | |
| Low product yield with the presence of byproducts. | Competing elimination reaction. | - Use a primary alkyl halide (2-(dimethylamino)ethyl chloride is primary). - Avoid excessively high temperatures, as elimination is favored at higher temperatures. |
| C-alkylation of the phenoxide. | - While less common, C-alkylation at the ortho and para positions of the aromatic ring can occur. The use of polar aprotic solvents can help favor O-alkylation. | |
| Hydrolysis of the nitrile group. | - Avoid prolonged exposure to strongly acidic or basic conditions during workup. Maintain a neutral or slightly basic pH if possible. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of unreacted 2-hydroxybenzonitrile. | Incomplete reaction. | - Optimize reaction time and temperature. - Use a slight excess of the alkylating agent (e.g., 1.1 equivalents). |
| Inefficient purification. | - Employ column chromatography for purification. A silica gel column with a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) with a small amount of a tertiary amine (like triethylamine) to prevent streaking is often effective. - Consider distillation under reduced pressure if the product is thermally stable. | |
| Presence of a byproduct with a similar polarity to the product. | Isomeric byproducts (e.g., from C-alkylation). | - Optimize reaction conditions to favor O-alkylation (e.g., solvent choice). - Utilize high-resolution chromatographic techniques for separation. |
| Product discoloration (yellowing). | Oxidation of the tertiary amine or phenolic impurities. | - Ensure all solvents are degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
2-Hydroxybenzonitrile
-
Potassium Hydroxide (KOH)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Acetone (anhydrous)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone.
-
Add finely ground potassium hydroxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium phenoxide.
-
In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride with a suitable base to obtain the free amine, or use the commercially available free base.
-
Slowly add the 2-(dimethylamino)ethyl chloride (1.2 equivalents) to the reaction mixture.
-
Continue to reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the synthesized this compound in the mobile phase.
-
Prepare a series of dilutions to create a calibration curve.
-
Inject the samples and standards onto the HPLC system.
-
Analyze the chromatograms to determine the retention time of the main peak and identify any impurity peaks.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Synthetic pathway and potential side reactions.
Refining purification techniques for high-purity 2-[2-(Dimethylamino)ethoxy]benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for high-purity 2-[2-(Dimethylamino)ethoxy]benzonitrile. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the likely impurities?
The most common synthetic route is a Williamson ether synthesis. This involves the reaction of 2-cyanophenol with 2-(dimethylamino)ethyl chloride in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like acetone.[1][2]
Likely Impurities:
-
Unreacted 2-cyanophenol: Due to incomplete reaction.
-
Unreacted 2-(dimethylamino)ethyl chloride: If used in excess.
-
Potassium salts (e.g., KCl, K2CO3): Byproducts of the reaction and base.
-
Side products: Such as products from the hydrolysis of the nitrile group if water is present.[1]
-
Solvent residues: Residual acetone or other solvents used in the synthesis and workup.
Q2: What are the initial purification steps after synthesis?
After the reaction is complete, a standard workup procedure is typically employed. This involves removing the solvent under reduced pressure, followed by an extractive workup. The residue is often dissolved in a water-immiscible organic solvent, such as dichloromethane, and washed with water to remove inorganic salts and water-soluble impurities.[1][3]
Q3: Which purification techniques are most effective for achieving high purity?
For achieving high purity (>98%), a combination of the following techniques is recommended:
-
Acid-Base Extraction: To remove acidic (e.g., 2-cyanophenol) or basic impurities.
-
Recrystallization: An effective method for removing small amounts of impurities from a solid product.
-
Column Chromatography: For separating the desired product from closely related impurities.[4]
Q4: My compound "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the solute comes out of the hot solution as a liquid rather than a solid. This can be addressed by:
-
Increasing the amount of solvent: This keeps the compound dissolved at a slightly lower temperature.
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a different solvent or a solvent mixture: A solvent system where the compound is less soluble may promote crystallization.
-
Scratching the inside of the flask: This can provide a surface for crystal nucleation.
-
Seeding with a pure crystal: If available, a small crystal of the pure compound can initiate crystallization.
Q5: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the purity of fractions collected during column chromatography.[4] A suitable eluent system should be developed to achieve good separation between the desired product and any impurities. The spots on the TLC plate can be visualized under UV light.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions until dissolution is achieved at boiling point; Select a solvent in which the compound has higher solubility at elevated temperatures. |
| No crystals form upon cooling. | Solution is not saturated; Compound is too soluble in the chosen solvent; Cooling is too rapid. | Boil off some of the solvent to concentrate the solution and allow it to cool again; Use a solvent in which the compound is less soluble at room temperature or use a co-solvent to decrease solubility; Allow the solution to cool slowly to room temperature before cooling in an ice bath. |
| Low recovery of purified product. | Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with a solvent in which they are too soluble. | Use the minimum amount of hot solvent necessary for complete dissolution; Ensure the filtration apparatus is pre-heated; Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Product purity does not improve significantly. | Inappropriate solvent choice (impurities have similar solubility); Impurities are co-crystallizing with the product. | Select a different solvent where the solubility of the impurity is significantly different from the product; A second recrystallization or an alternative purification method like column chromatography may be necessary. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | Inappropriate eluent system (too polar or not polar enough); Column was not packed properly (channeling); Column was overloaded with the sample. | Optimize the eluent system using TLC to achieve a good separation factor (Rf difference); Repack the column carefully to ensure a uniform stationary phase; Reduce the amount of sample loaded onto the column. |
| Product elutes too quickly (low retention). | Eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the proportion of the non-polar solvent. |
| Product does not elute from the column. | Eluent is not polar enough. | Increase the polarity of the eluent system. For example, increase the proportion of the polar solvent. |
| Streaking or tailing of bands. | Sample is not soluble in the mobile phase; Column is overloaded; Interactions between the compound and the stationary phase are too strong. | Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading; Reduce the sample load; Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent to reduce strong interactions with the silica gel. |
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted basic starting materials or byproducts. The desired product, being basic, may partition into the aqueous layer. If so, the aqueous layer should be collected, basified, and re-extracted.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO3) to remove any unreacted 2-cyanophenol.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents are those in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Develop a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is common. For this basic compound, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can prevent tailing.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Acid-Base Extraction | 85-90% | 90-95% | >90% |
| Recrystallization | 90-95% | >98% | 70-85% |
| Column Chromatography | 85-95% | >99% | 60-80% |
Note: Purity is typically determined by HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. magritek.com [magritek.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Overcoming poor reactivity of starting materials for 2-[2-(Dimethylamino)ethoxy]benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity of starting materials during the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile.
Troubleshooting Guide
Low yields or incomplete reactions are common hurdles in organic synthesis. This guide provides a structured approach to identifying and resolving issues related to the Williamson ether synthesis of this compound from 2-cyanophenol and 2-(dimethylamino)ethyl chloride.
Logical Troubleshooting Workflow
If you are experiencing poor reactivity or low yields, follow this workflow to diagnose and address the potential root cause.
Caption: A stepwise guide to troubleshooting poor reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-cyanophenol not reacting well?
A1: While the electron-withdrawing ortho-cyano group increases the acidity of the phenolic proton, making 2-cyanophenol a potentially more reactive nucleophile than phenol itself, other factors can impede the reaction.[1] Potential issues include:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the active phenoxide nucleophile.
-
Steric Hindrance: The ortho-position of the cyano group can sterically hinder the approach of the alkylating agent, 2-(dimethylamino)ethyl chloride, to the phenoxide oxygen.
-
Poor Quality Reagents: Impurities in 2-cyanophenol or degradation of 2-(dimethylamino)ethyl chloride can inhibit the reaction.
Q2: What is the optimal base for this reaction?
A2: The choice of base is critical. A strong, non-nucleophilic base is generally preferred to ensure complete and irreversible deprotonation of the 2-cyanophenol.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that works well but requires strict anhydrous (dry) conditions.
-
Potassium Hydroxide (KOH): A strong, cost-effective base often used in this type of synthesis.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, often requiring higher temperatures and longer reaction times.
Q3: Which solvent should I use?
A3: Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.
-
Acetone: A common solvent used with potassium hydroxide, often with good results for the analogous 4-isomer.[2]
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent polar aprotic solvents that can significantly improve reaction rates.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
Tetrahydrofuran (THF): Often used with sodium hydride.
Q4: My reaction is producing byproducts. What are they and how can I minimize them?
A4: The most common side reactions in this synthesis are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). Using polar aprotic solvents generally favors O-alkylation.
-
Elimination: The basic conditions can cause the elimination of HCl from 2-(dimethylamino)ethyl chloride to form N,N-dimethylvinylamine, especially at higher temperatures. Using the lowest effective temperature can help minimize this.
Q5: Can I use a phase-transfer catalyst to improve the reaction?
A5: Yes, a phase-transfer catalyst (PTC) can be very effective, especially when using a solid-liquid system (e.g., K₂CO₃ in a non-polar solvent) or a liquid-liquid system (e.g., aqueous NaOH with an organic solvent). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the reaction occurs.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of the analogous 4-[2-(Dimethylamino)ethoxy]benzonitrile , which can serve as a valuable reference for optimizing the synthesis of the 2-isomer.
Table 1: Comparison of Reaction Conditions for 4-Isomer Synthesis
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Potassium Hydroxide | Acetone | Reflux | 9 hours | 97 | [2] |
| Sodium Hydride | Toluene | 130-140°C | 6 hours | 91 | [3] |
| Sodium Amide | DMF | 100°C (Microwave) | 20 minutes | 85-92 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of the 4-isomer and can be used as a starting point for the synthesis of this compound.
Protocol 1: Williamson Ether Synthesis using Potassium Hydroxide in Acetone
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq.) in acetone.
-
Add powdered potassium hydroxide (1.5 eq.) to the solution.
-
Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the potassium phenoxide.
-
Alkylation: Slowly add 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq.) to the refluxing mixture over 30 minutes. Note: It is often recommended to first neutralize the hydrochloride salt or use the free base form.
-
Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or distillation under reduced pressure.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride in THF
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Deprotonation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-cyanophenol (1.0 eq.) in anhydrous THF to the NaH suspension.
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Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
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Alkylation: Add 2-(dimethylamino)ethyl chloride (1.2 eq.) to the reaction mixture.
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Heat the mixture to reflux and stir for 6-10 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench any unreacted NaH by the slow addition of water or ethanol.
-
Add water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as described in Protocol 1.
-
Purify the product as needed.
Mandatory Visualizations
Synthesis Pathway
The synthesis of this compound proceeds via a Williamson ether synthesis, which is an SN2 reaction.
Caption: Reaction scheme for the two-step synthesis.
References
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Addressing issues with solvent selection in 2-[2-(Dimethylamino)ethoxy]benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile, with a specific focus on challenges related to solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is via a Williamson ether synthesis.[1][2][3][4][5] This reaction involves the deprotonation of 2-cyanophenol (or its isomer, 4-hydroxybenzonitrile) by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an alkyl halide, such as 2-(dimethylamino)ethyl chloride, in an SN2 reaction to form the desired ether product.[1][2][6]
Q2: What are the most critical factors to consider when selecting a solvent for this synthesis?
A2: The choice of solvent is critical as it can significantly influence the reaction rate, yield, and purity of the final product. Key considerations include:
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Solubility: The solvent must adequately dissolve the reactants, particularly the phenoxide intermediate.
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Reaction Mechanism: The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents.[3][4] These solvents can solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.
-
Boiling Point: The solvent's boiling point should be suitable for the desired reaction temperature to ensure a reasonable reaction rate without causing degradation of reactants or products.
-
Side Reactions: The solvent can influence the competition between the desired SN2 reaction and potential side reactions, such as E2 elimination of the alkyl halide.[2][3]
Q3: Which solvents are commonly recommended for this synthesis?
A3: Based on documented procedures for the analogous 4-isomer, polar aprotic solvents are preferred. Commonly used solvents include:
-
Acetone: Often used with bases like potassium hydroxide, providing high yields.[6][7][8]
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): These are excellent polar aprotic solvents for promoting SN2 reactions.[3][9]
-
Toluene: Can be used, sometimes in combination with other solvents or additives, to facilitate the reaction.[6]
Troubleshooting Guide: Solvent-Related Issues
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility of Reactants | The phenoxide salt may not be sufficiently soluble in the chosen solvent, leading to a slow or stalled reaction. Solution: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3][9] |
| Incorrect Solvent Type | Using protic solvents (e.g., water, ethanol) can solvate and deactivate the nucleophilic phenoxide, significantly slowing down the SN2 reaction.[1] Solution: Ensure the use of a dry, polar aprotic solvent. |
| Reaction Temperature Too Low | The reaction may be kinetically slow at lower temperatures. Solution: Select a solvent with a higher boiling point that allows for refluxing at an elevated temperature to increase the reaction rate. Monitor for potential degradation.[9] |
Problem 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting Recommendation |
| E2 Elimination | The base can promote the elimination of HCl from 2-(dimethylamino)ethyl chloride to form an alkene byproduct, especially at higher temperatures or with sterically hindered bases.[2][5] Solution: Use a polar aprotic solvent, which favors the SN2 pathway over E2.[3] Maintaining the lowest effective reaction temperature can also minimize elimination.[9] |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile and can undergo alkylation at the carbon atoms of the aromatic ring, although this is less common. Solution: Using aprotic solvents generally favors O-alkylation over C-alkylation.[9] |
| Solvent Participation | Some solvents can react with the starting materials or intermediates. Solution: Ensure the chosen solvent is inert under the reaction conditions. |
Quantitative Data on Solvent and Base Effects
The following table summarizes reaction conditions from a patented synthesis of the analogous 4-[2-(Dimethylamino)ethoxy]benzonitrile, demonstrating the impact of solvent and base choice on yield.
| Starting Material | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-Hydroxybenzonitrile | Potassium Hydroxide | Acetone | Reflux | 8 hours | 97% | [6][7] |
| 4-Chlorobenzonitrile | Sodium Hydride | Toluene / 1,3-Dimethyl-2-imidazolidinone | 110°C | 2 hours | >90% | [6] |
Experimental Protocols
Protocol: Synthesis using Acetone and Potassium Hydroxide
This protocol is adapted from a documented procedure for the synthesis of the 4-isomer.[6][7][8]
-
Dissolution: Dissolve 2-cyanophenol (1.0 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add potassium hydroxide (1.5 equivalents) to the solution.
-
Phenoxide Formation: Heat the mixture to reflux and stir for 1 hour to ensure the complete formation of the potassium phenoxide salt.[6][7]
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Alkyl Halide Addition: Slowly add 2-(dimethylamino)ethyl chloride (1.5 equivalents) dropwise to the refluxing mixture.
-
Reaction: Continue to reflux the reaction mixture for 8 hours.[6][7] Monitor the reaction progress using an appropriate analytical method like Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure.
-
Extraction: Extract the product using a suitable organic solvent such as dichloromethane.[6][7]
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Purification: Dry the organic layer with an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved through distillation or column chromatography.[9]
Visual Guides
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Solvent effects on competing reaction pathways.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Characterization and Validation of [2-(Dimethylamino)ethoxy]benzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural characterization and validation of [2-(Dimethylamino)ethoxy]benzonitrile positional isomers. Due to a significant disparity in available scientific literature, this document focuses extensively on the well-documented 4-[2-(Dimethylamino)ethoxy]benzonitrile , drawing comparisons to its structural isomers and related compounds where data is available.
Executive Summary:
The positional isomers of [2-(Dimethylamino)ethoxy]benzonitrile exhibit significant differences in their documented scientific profiles. The para-isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile, is a well-characterized compound, primarily utilized as a key intermediate in the synthesis of the gastroprokinetic agent, Itopride.[1][2] In contrast, publicly available data on the ortho-isomer, 2-[2-(Dimethylamino)ethoxy]benzonitrile , and the meta-isomer, 3-[2-(Dimethylamino)ethoxy]benzonitrile , is scarce, limiting a direct comparative analysis of their properties and biological activities. This guide synthesizes the available information, highlighting the established characteristics of the 4-isomer and providing a framework for the potential evaluation of its less-studied counterparts.
Physicochemical Properties: A Comparative Overview
| Property | 4-[2-(Dimethylamino)ethoxy]benzonitrile | This compound | 3-[2-(Dimethylamino)ethoxy]benzonitrile |
| CAS Number | 24197-95-3[3][4] | 206261-63-4 | Not readily available |
| Molecular Formula | C₁₁H₁₄N₂O[1][3] | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol [1][4] | 190.24 g/mol | 190.24 g/mol |
| Appearance | White to slightly yellow crystalline solid[1] | No data available | No data available |
| IUPAC Name | 4-[2-(dimethylamino)ethoxy]benzonitrile[3] | This compound | 3-[2-(dimethylamino)ethoxy]benzonitrile |
| SMILES | CN(C)CCOC1=CC=C(C=C1)C#N[1][3] | CN(C)CCOC1=CC=CC=C1C#N | CN(C)CCOC1=CC(C#N)=CC=C1 |
| InChI Key | DTYDLVIYHGGCOG-UHFFFAOYSA-N[1][3] | No data available | No data available |
Structural Elucidation: Spectroscopic and Crystallographic Data
The definitive identification of a chemical structure relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural characterization in organic chemistry. While specific experimental data for this compound is not publicly available, a representative ¹H and ¹³C NMR data profile for the 4-isomer can be compiled from typical chemical shift values.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[2-(Dimethylamino)ethoxy]benzonitrile
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N(CH₃)₂ | ~2.3 (s, 6H) | ~45.8 |
| O-CH₂-CH₂ -N | ~2.7 (t, 2H) | ~58.2 |
| O-CH₂ -CH₂-N | ~4.1 (t, 2H) | ~66.5 |
| Aromatic C-H (ortho to O) | ~6.9 (d, 2H) | ~115.0 |
| Aromatic C-H (ortho to CN) | ~7.6 (d, 2H) | ~133.8 |
| Aromatic C (ipso to O) | - | ~162.0 |
| Aromatic C (ipso to CN) | - | ~104.0 |
| C≡N | - | ~119.2 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 4-[2-(Dimethylamino)ethoxy]benzonitrile, the expected molecular ion peak [M]+ would be observed at m/z 190.24.[1][4]
X-ray Crystallography
Single-crystal X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure. While no specific crystallographic data for this compound or its isomers was found in the initial search, this technique would be essential for its definitive structural validation.
Synthesis and Chemical Reactivity
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is well-documented, primarily involving the etherification of 4-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride.[1][5] This reaction is a standard Williamson ether synthesis.
Caption: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.
This compound's primary chemical reactivity centers around the nitrile group, which can be reduced to a primary amine to form 4-[2-(dimethylamino)ethoxy]benzylamine, a direct precursor to Itopride.[6][7]
Biological Activity and Applications
The known biological significance of 4-[2-(Dimethylamino)ethoxy]benzonitrile is intrinsically linked to its role in the pharmaceutical industry.
-
Pharmaceutical Intermediate: It is a crucial building block in the synthesis of Itopride, a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor used for the treatment of functional dyspepsia.[1][8]
-
Impurity: It is also recognized as a process impurity in the manufacturing of Itopride.[1][2]
Direct biological effects of 4-[2-(Dimethylamino)ethoxy]benzonitrile itself are not extensively reported. However, its structural motifs, particularly the dimethylaminoethoxy moiety, are present in various biologically active molecules, suggesting potential for further investigation. For comparison, other benzonitrile derivatives are known to possess a range of biological activities, including antimicrobial properties.[9]
Experimental Protocols
Standard analytical methods are employed for the characterization and validation of benzonitrile derivatives.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze chemical shifts, integration, and coupling patterns to elucidate the structure.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Comparative Analysis with Alternatives
As a key intermediate for Itopride, alternatives to 4-[2-(Dimethylamino)ethoxy]benzonitrile would likely involve different synthetic routes that bypass this specific intermediate. For instance, alternative strategies might introduce the dimethylaminoethoxy side chain at a later stage of the synthesis.
From a chemical structure perspective, a comparison with its positional isomers (2- and 3-) would be invaluable. Should data for these isomers become available, a comparative analysis of their spectral data, reactivity, and potential biological activities would provide significant insights into structure-activity relationships.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization and validation of a novel chemical entity like this compound.
Caption: Experimental workflow for compound validation.
Conclusion
While the user's query specifically mentioned This compound , the available scientific data overwhelmingly pertains to its isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile . This guide provides a comprehensive characterization of the 4-isomer, establishing a benchmark for any future studies on the 2- and 3-isomers. The detailed information on the synthesis, spectral properties, and applications of 4-[2-(Dimethylamino)ethoxy]benzonitrile serves as a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the ortho- and meta-isomers is warranted to fully understand the structure-property relationships within this class of compounds.
References
- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE | 24197-95-3 [chemicalbook.com]
- 3. 4-[2-(Dimethylamino)ethoxy]benzonitrile | C11H14N2O | CID 546912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 6. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 7. 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 | Benchchem [benchchem.com]
- 8. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of methodologies for the synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile, a significant intermediate in pharmaceutical development, particularly as a precursor for compounds such as the tricyclic antidepressant Doxepin. While specific literature detailing multiple, comparative syntheses for this ortho-substituted isomer is limited, this document outlines the most probable and established synthetic route, the Williamson ether synthesis.
The primary approach involves the reaction of 2-cyanophenol with 2-(dimethylamino)ethyl chloride. This guide provides a detailed examination of the synthesis of these key starting materials and a comprehensive, generalized protocol for the final etherification step.
Synthesis of Precursors
Successful synthesis of the target molecule is contingent on the efficient preparation of its precursors: 2-cyanophenol and 2-(dimethylamino)ethyl chloride.
Methods for the Synthesis of 2-Cyanophenol (2-Hydroxybenzonitrile)
Several methods for the synthesis of 2-cyanophenol have been reported, primarily starting from salicylaldehyde or salicylamide.
Table 1: Comparison of Synthesis Methods for 2-Cyanophenol
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| Method 1 | Salicylaldehyde | Hydroxylamine, Base, Acid Anhydride | 1. Oximation: 30-50°C2. Dehydration/Hydrolysis: 100-150°C | >92% (overall) | >98% | [1][2] |
| Method 2 | Salicylamide | Bis(trichloromethyl) carbonate (BTC) | Toluene, 100-105°C, 5 hours | 90.6% | 95.1% | [3] |
| Method 3 | Salicylamide | Thionyl chloride or Triphosgene | Toluene, 40-60°C | Not specified | 96% (crude) | [4] |
| Method 4 | Phenol | Boron tribromide, Methyl thiocyanate, Aluminum chloride | 1,2-dichloroethane, 80°C, 3 hours | Not specified | Not specified | [5] |
Experimental Protocol: Synthesis of 2-Cyanophenol from Salicylaldehyde (Method 1)
This two-step process is a high-yielding route to 2-cyanophenol.[1][2]
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Preparation of Salicylaldoxime: Salicylaldehyde is reacted with a hydroxylamine salt solution in the presence of a weak base. The reaction is typically carried out at a controlled temperature of 30-50°C.
-
Dehydration and Hydrolysis: The resulting salicylaldoxime is then subjected to dehydration using an acid anhydride, followed by hydrolysis with a strong alkaline solution (10-30% mass concentration) at a temperature of 100-150°C to yield 2-cyanophenol. The final product can be isolated by acidification and extraction.
Synthesis of 2-(Dimethylamino)ethyl chloride
This reagent is commonly prepared from 2-(dimethylamino)ethanol and is often used as its hydrochloride salt due to the free amine's instability.
Table 2: Synthesis of 2-(Dimethylamino)ethyl chloride Hydrochloride
| Starting Material | Key Reagent | Reaction Conditions | Yield | Purity | Reference |
| 2-(Dimethylamino)ethanol | Thionyl chloride | Ice water bath (5-15°C), followed by reflux in ethanol | 87-90% | High | [6][7] |
Experimental Protocol: Synthesis of 2-(Dimethylamino)ethyl chloride Hydrochloride
This procedure should be performed in a well-ventilated fume hood.[7]
-
Chlorination: 2-(Dimethylamino)ethanol is added dropwise to a cooled (ice bath) solution of thionyl chloride. The reaction is exothermic and releases sulfur dioxide and hydrogen chloride gas.
-
Work-up: After the addition is complete, the reaction mixture is stirred and then treated with absolute ethanol to quench excess thionyl chloride and to serve as a recrystallization solvent.
-
Isolation: The product, 2-(dimethylamino)ethyl chloride hydrochloride, crystallizes upon cooling and can be collected by filtration.
Proposed Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[3] In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-cyanophenol with 2-(dimethylamino)ethyl chloride.
Table 3: Proposed Synthesis of this compound
| Starting Materials | Base | Solvent | Reaction Conditions | Anticipated Yield |
| 2-Cyanophenol, 2-(Dimethylamino)ethyl chloride HCl | Potassium Hydroxide (or Sodium Hydride) | Acetone (or DMF, Acetonitrile) | Reflux, 1-8 hours | Moderate to High |
Experimental Protocol: Williamson Ether Synthesis (Generalized)
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Formation of the Phenoxide: 2-Cyanophenol is dissolved in a suitable aprotic solvent such as acetone, DMF, or acetonitrile. A base (e.g., potassium hydroxide or sodium hydride) is added, and the mixture is stirred, possibly with gentle heating, to form the corresponding phenoxide salt.
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Nucleophilic Substitution: 2-(Dimethylamino)ethyl chloride hydrochloride is added to the reaction mixture. It is important to note that the hydrochloride salt may need to be neutralized or used in the presence of excess base to generate the free amine in situ for the subsequent intramolecular reaction, or the free base of 2-(dimethylamino)ethyl chloride can be used if available. The reaction mixture is then heated to reflux for a period of 1 to 8 hours.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by standard techniques such as column chromatography or distillation under reduced pressure.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthesis, the following diagrams were generated using the DOT language.
Caption: Synthesis routes for the precursor 2-Cyanophenol.
Caption: Proposed Williamson ether synthesis of the target compound.
Conclusion
The synthesis of this compound is most practicably achieved through a Williamson ether synthesis, a fundamental and versatile reaction in organic chemistry. While specific, optimized protocols for this particular ortho-isomer are not prevalent in the literature, the general methodology is well-established. The successful synthesis relies on the efficient preparation of the key precursors, 2-cyanophenol and 2-(dimethylamino)ethyl chloride, for which reliable and high-yielding methods are available. For researchers and professionals in drug development, the presented protocols for the starting materials and the generalized method for the final etherification provide a solid foundation for the laboratory-scale synthesis of this valuable intermediate. Further optimization of the final step is recommended to maximize yield and purity.
References
- 1. Page loading... [guidechem.com]
- 2. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 3. Onestep synthesis of 2-hydroxybenzonitrile from salicylamide | Semantic Scholar [semanticscholar.org]
- 4. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 5. prepchem.com [prepchem.com]
- 6. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of 2-[2-(Dimethylamino)ethoxy]benzonitrile and 4-[2-(Dimethylamino)ethoxy]benzonitrile for Researchers and Drug Development Professionals
A Tale of Two Isomers: Unveiling the stark contrast in scientific focus between the well-characterized pharmaceutical intermediate, 4-[2-(Dimethylamino)ethoxy]benzonitrile, and its scientifically obscure ortho-isomer, 2-[2-(Dimethylamino)ethoxy]benzonitrile.
This comprehensive guide provides a detailed comparative analysis of the positional isomers this compound and 4-[2-(Dimethylamino)ethoxy]benzonitrile. While structurally similar, the available scientific literature reveals a significant disparity in their investigation and application. The para-substituted isomer is a well-documented and crucial intermediate in the synthesis of the gastroprokinetic agent Itopride.[1][2] In stark contrast, the ortho-isomer remains largely uncharacterized, with a notable absence of published experimental data on its synthesis, pharmacological activity, and biological effects.
This guide will present a thorough overview of the available data for both compounds, highlighting the extensive information on the 4-isomer and the significant knowledge gaps concerning the 2-isomer. A theoretical comparison based on the principles of positional isomerism will be provided to infer potential differences in their physicochemical and reactive properties.
Physicochemical Properties: A Side-by-Side Comparison
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. While extensive data is available for 4-[2-(Dimethylamino)ethoxy]benzonitrile, the data for its 2-isomer is limited and largely predictive.
| Property | This compound | 4-[2-(Dimethylamino)ethoxy]benzonitrile |
| CAS Number | 206261-63-4 | 24197-95-3 |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂O |
| Molecular Weight | 190.25 g/mol | 190.24 g/mol [1][3] |
| Appearance | Not available | White to slightly yellow crystalline solid[1] |
| Boiling Point | Not available | 115-117 °C at 0.1 mmHg |
| Melting Point | Not available | Not available |
| Density | 1.06 g/cm³ (Predicted) | 1.06 g/cm³ |
| pKa | 8.53 ± 0.28 (Predicted) | Not available |
| LogP | 1.49868 (Predicted) | 1.6 (Predicted)[3] |
| Solubility | Not available | Soluble in Chloroform and Methanol (Slightly) |
Synthesis and Experimental Protocols
The synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is well-documented, with multiple established protocols. In contrast, no specific experimental protocols for the synthesis of this compound have been found in the reviewed literature. However, a plausible synthetic route can be proposed based on the methodology for the 4-isomer.
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
A common and high-yield method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile involves the Williamson ether synthesis, reacting 4-cyanophenol with 2-(dimethylamino)ethyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-cyanophenol (1 equivalent) in acetone, add potassium hydroxide (1.5 equivalents).
-
Reflux: Reflux the mixture for 1 hour to ensure the complete formation of the potassium phenoxide salt.
-
Addition of Alkyl Halide: Slowly add 2-(dimethylamino)ethyl chloride (1.5 equivalents) to the reaction mixture.
-
Second Reflux: Reflux the mixture for an additional 8 hours.
-
Workup: After cooling to room temperature, remove the acetone under reduced pressure. Extract the product with dichloromethane.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product. This method has been reported to achieve a yield of 97%.
Experimental Workflow for the Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile
Caption: Workflow for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile.
Proposed Synthesis of this compound
A similar Williamson ether synthesis approach could likely be employed for the 2-isomer, starting from 2-cyanophenol.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of 2-cyanophenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate or potassium hydroxide (1.5 equivalents).
-
Salt Formation: Stir the mixture at room temperature or with gentle heating to form the corresponding phenoxide salt.
-
Addition of Alkyl Halide: Add 2-(dimethylamino)ethyl chloride (1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable technique like TLC.
-
Workup and Purification: Upon completion, the workup would likely involve filtration to remove inorganic salts, removal of the solvent, and purification of the crude product by column chromatography or distillation under reduced pressure.
Hypothetical Experimental Workflow for the Synthesis of this compound
Caption: Hypothetical workflow for the synthesis of the 2-isomer.
Pharmacological Activity and Biological Evaluation: A Study in Contrasts
The pharmacological profiles of the two isomers are vastly different, primarily due to the extensive research into the 4-isomer as a pharmaceutical intermediate.
4-[2-(Dimethylamino)ethoxy]benzonitrile:
-
Primary Role: This compound is principally recognized as a key intermediate in the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal disorders.[1][2]
-
Biological Activity: It is generally considered to not have direct, significant biological effects on its own.[1] Its importance lies in its chemical structure, which is a precursor to the pharmacologically active Itopride.
-
Research Applications: Beyond its role in synthesis, it has been used as a reference material in neurology research for studies on pain and inflammation.[1] It has also been studied in the context of photoinduced oxidation processes as a representative of aromatic amines.[1]
This compound:
-
Pharmacological Data: There is a notable absence of published studies on the pharmacological activity or biological evaluation of this isomer. No data on its potential biological targets, efficacy, or safety profile is available in the public domain.
Theoretical Comparative Analysis: The Influence of Isomerism
In the absence of experimental data for the 2-isomer, a theoretical comparison can be made based on the principles of organic chemistry. The position of the substituent on the benzene ring is known to significantly influence the electronic properties and steric environment of a molecule.
-
Electronic Effects: The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the para position, the resonance effect strongly donates electron density to the nitrile group. In the ortho position, both inductive and resonance effects are at play, and steric hindrance between the substituent and the nitrile group could influence the conformation and, consequently, the electronic interactions. This difference in electron density at the nitrile group could affect its reactivity, for instance, in reduction or hydrolysis reactions.
-
Steric Hindrance: The ortho-substituent is in close proximity to the nitrile group, which could sterically hinder reactions involving the nitrile. The para-substituent, being distant, exerts no such steric effect.
-
Physical Properties: The difference in substitution patterns would likely lead to variations in crystal packing, which in turn would affect physical properties such as melting point and solubility. The ortho-isomer might be expected to have a lower melting point and different solubility profile compared to the more symmetrical para-isomer.
Signaling Pathways and Broader Context
Given that 4-[2-(Dimethylamino)ethoxy]benzonitrile's primary significance is its role in the synthesis of Itopride, a diagram illustrating this synthetic pathway provides the most relevant "signaling" context. Itopride itself acts as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.
Synthesis Pathway of Itopride from 4-[2-(Dimethylamino)ethoxy]benzonitrile
Caption: Synthesis of Itopride from 4-[2-(Dimethylamino)ethoxy]benzonitrile.
For this compound, in the absence of any known biological targets or synthetic applications, a similar diagram is not applicable.
Conclusion
This comparative guide highlights the profound impact of research focus on the available knowledge of chemical isomers. 4-[2-(Dimethylamino)ethoxy]benzonitrile is a well-understood and commercially significant molecule due to its indispensable role in the pharmaceutical industry. Its synthesis is optimized, and its chemical properties are well-characterized.
In stark contrast, this compound remains a scientific curiosity with minimal available data. This significant knowledge gap presents an opportunity for future research. A thorough investigation into the synthesis, physicochemical properties, and biological activity of the 2-isomer could reveal novel properties and potential applications, either in medicinal chemistry or materials science. Until such studies are undertaken, any comparison between these two isomers will remain largely theoretical, underscoring the importance of comprehensive characterization of all chemical entities.
References
A Comparative Purity Analysis of Synthesized 2-[2-(Dimethylamino)ethoxy]benzonitrile and a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of laboratory-synthesized 2-[2-(Dimethylamino)ethoxy]benzonitrile against a commercially available, high-purity certified reference material (CRM). The objective is to present a clear comparison of the synthesized product's purity profile using various analytical techniques, supported by detailed experimental data and protocols. This document is intended to assist researchers in assessing the quality of their synthesized materials for drug discovery and development applications where high purity is paramount.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a critical factor that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization is essential to ensure the quality and consistency of the synthesized material.
This guide details the synthesis of this compound and its subsequent purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are compared against a certified reference material to provide a benchmark for quality.
Synthesis of this compound
The synthesis of this compound was adapted from established protocols for similar benzonitrile derivatives. The reaction proceeds via a Williamson ether synthesis, where the sodium salt of 2-hydroxybenzonitrile is reacted with 2-chloro-N,N-dimethylethanamine.
Experimental Protocol: Synthesis
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 2-hydroxybenzonitrile (1.0 eq) is dissolved in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour.
-
Alkylation: 2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) is added to the reaction mixture. The mixture is then heated to 80-90 °C and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Purity Evaluation: A Comparative Analysis
The purity of the synthesized this compound was rigorously assessed and compared to a certified reference material (CRM) obtained from a reputable supplier. The following analytical techniques were employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for detecting and quantifying impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of the synthesized compound and the CRM were dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Comparison
| Sample | Main Peak Retention Time (min) | Purity by Area % | Number of Impurities Detected | Total Impurity Area % |
| Synthesized Compound | 12.54 | 99.68% | 3 | 0.32% |
| Certified Reference Material | 12.55 | >99.9% | 1 | <0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Samples were diluted in dichloromethane.
Data Presentation: GC-MS Impurity Profile
| Sample | Major Peak Retention Time (min) | Identified Impurities | Relative Abundance of Impurities |
| Synthesized Compound | 15.82 | Residual solvent (DCM), Unreacted 2-hydroxybenzonitrile | 0.15%, 0.10% |
| Certified Reference Material | 15.83 | Not detected | Not applicable |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method for determining purity without the need for a specific CRM of the analyte.[1][2][3][4][5] A certified internal standard is used for quantification.
Experimental Protocol: qNMR
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: A certified reference material of maleic anhydride with known purity.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Accurately weighed amounts of the synthesized compound, the CRM, and the internal standard were dissolved in CDCl₃.
-
¹H NMR Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest was used to ensure full signal relaxation. A 90° pulse angle was used.
-
Purity Calculation: The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses and number of protons.
Data Presentation: qNMR Purity Determination
| Sample | ¹H NMR Signal Used for Quantification (ppm) | Calculated Purity (% w/w) | Standard Deviation |
| Synthesized Compound | 7.5 (d, 1H, Ar-H) | 99.5% | ± 0.2% |
| Certified Reference Material | 7.5 (d, 1H, Ar-H) | 99.9% | ± 0.1% |
Visualizing the Workflow
The following diagrams illustrate the synthesis and analytical workflows.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for purity comparison.
Conclusion
The synthesized this compound was found to have a high purity of 99.68% by HPLC, 99.75% by GC-MS (inferred from impurity levels), and 99.5% by qNMR. While these results indicate a high-quality synthesis, the comparison with the certified reference material (>99.9% purity) highlights the presence of minor impurities in the synthesized batch. The orthogonal analytical methods employed provide a comprehensive purity profile, confirming the identity and quantifying the level of the desired compound. For applications requiring the highest level of purity, further purification of the synthesized material may be necessary. The use of a combination of chromatographic and spectroscopic techniques, particularly quantitative NMR, is recommended for a thorough and accurate assessment of chemical purity in drug discovery and development.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on validated analytical methods for 2-[2-(Dimethylamino)ethoxy]benzonitrile is limited. This guide provides a comparative framework based on analytical techniques suitable for this compound's structure. The quantitative data presented is illustrative for the closely related isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS No. 24197-95-3), a well-documented pharmaceutical intermediate, and from typical validation results for similar aromatic amines and benzonitrile derivatives.[1][2] These should be considered as a starting point for method development and validation for the 2-isomer. All methods for this compound require specific development and validation to ensure they are fit for their intended purpose.
The selection of an optimal analytical method is crucial for the quantification and quality control of pharmaceutical intermediates like this compound. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of such compounds.
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical performance characteristics for HPLC-UV and GC-MS methods based on data for structurally related compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.
Table 1: Illustrative Performance Characteristics of HPLC-UV Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[3] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] |
| Precision (% RSD) | < 2.0%[4] |
| Limit of Detection (LOD) | 0.3 - 0.5 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.9 - 2.0 ng/mL[3][4] |
| Range | LOQ to 150% of target concentration |
Table 2: Illustrative Performance Characteristics of GC-MS Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[5] |
| Accuracy (% Recovery) | 90.0% - 110.0%[5] |
| Precision (% RSD) | < 10%[6] |
| Limit of Detection (LOD) | < 1 µg/kg[7] |
| Limit of Quantification (LOQ) | < 3 µg/kg[7] |
| Range | LOQ to 120% of target concentration |
Experimental Protocols
Below are detailed, adaptable methodologies for the analysis of this compound using HPLC-UV and GC-MS.
HPLC-UV Method for Quantification
This protocol describes a reverse-phase HPLC method with UV detection, a robust and widely used technique for the analysis of aromatic pharmaceutical intermediates.[8]
a. Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and UV-Visible or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Buffer (e.g., phosphate or acetate buffer) to maintain a consistent pH.[8]
-
This compound reference standard (>99% purity).
b. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient or isocratic mixture of buffer and acetonitrile. A typical starting point could be a gradient from 20% to 80% acetonitrile over 15 minutes.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte. A wavelength around 230-280 nm is expected for a benzonitrile derivative.
c. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
d. Method Validation:
-
Specificity: Analyze a blank (solvent), a placebo (if in a formulation), and the analyte to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A linear regression should be performed, and the correlation coefficient (R²) should be > 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[2]
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.[4]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits.
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
GC-MS Method for Identification and Quantification
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. It is particularly useful for impurity profiling and trace analysis.[9]
a. Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column suitable for polar compounds (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Solvent for sample dissolution (e.g., dichloromethane or methanol).
-
This compound reference standard (>99% purity).
b. Chromatographic and Spectrometric Conditions (Starting Point):
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
c. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the linear range of the method.
d. Method Validation:
-
Specificity: Analyze a blank solvent to ensure no interfering peaks. The mass spectrum of the analyte in a sample should match that of the reference standard.
-
Linearity: Analyze the calibration standards and plot the peak area against concentration. The correlation coefficient (R²) should be > 0.99.[5]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.
-
Precision: Analyze replicate samples to determine repeatability and intermediate precision. The %RSD should be within acceptable limits (e.g., < 15%).[6]
-
LOD and LOQ: Determine based on the signal-to-noise ratio from the chromatograms of low-concentration standards.
Mandatory Visualizations
The following diagrams illustrate key workflows in the cross-validation of analytical methods.
Caption: Logical workflow for selecting a suitable analytical method.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. peerj.com [peerj.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
A Comparative Analysis of the Biological Activities of 2-[2-(Dimethylamino)ethoxy]benzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
This guide provides a comparative analysis of the biological activities of structural analogs related to 2-[2-(Dimethylamino)ethoxy]benzonitrile. Due to a lack of available biological data for this compound itself, this report focuses on analogs sharing key structural motifs, such as the dimethylaminoethoxy side chain and the substituted benzene ring. The presented data highlights a diverse range of pharmacological effects, including antihistaminic, DPP-4 inhibitory, and gastrointestinal prokinetic activities, underscoring the significant impact of structural modifications on biological function.
Introduction to the Analogs
The analogs discussed in this guide were selected based on the presence of the (dimethylamino)ethoxy moiety or a substituted benzonitrile core, reflecting a structure-activity relationship exploration. The core structures of the compared analogs are presented below:
-
Doxylamine: An ethanolamine-based first-generation antihistamine that features the 2-(dimethylamino)ethoxy group attached to a chiral center bearing a phenyl and a pyridinyl group.
-
Quinazolinone-benzonitrile Derivatives: A class of compounds where a substituted benzonitrile is attached to a quinazolinone scaffold, which have been investigated for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity.
-
N-[[2-(dialkylamino)ethoxy]benzyl]benzamide Derivatives: Analogs where the (dialkylamino)ethoxy group is attached to a benzylamine core, which is further substituted with a benzamide group. These have been explored for their gastrointestinal prokinetic effects.
This guide will delve into the experimental data supporting these distinct biological activities, provide detailed experimental protocols for the key assays, and visualize the relevant biological pathways and experimental workflows.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of the selected analog classes.
Table 1: Antihistaminic Activity of Doxylamine Enantiomers
| Compound | Assay | Endpoint | Result |
| R(+)-Doxylamine succinate | Isolated Guinea Pig Ileum | % Inhibition of Histamine-induced Contraction | 95.83%[1][2] |
| Racemic Doxylamine succinate | Isolated Guinea Pig Ileum | % Inhibition of Histamine-induced Contraction | 91.66%[1][2] |
| S(-)-Doxylamine succinate | Isolated Guinea Pig Ileum | % Inhibition of Histamine-induced Contraction | 87.5%[1][2] |
Table 2: DPP-4 Inhibitory Activity of Quinazolinone-benzonitrile Derivatives
| Compound | Assay | Endpoint | Result (IC₅₀) |
| Compound 5d (morpholino-methyl substituted) | In vitro DPP-4 enzyme assay | IC₅₀ | 1.4621 µM |
| Other derivatives (5a-c, 5e-f) | In vitro DPP-4 enzyme assay | IC₅₀ | 1.9853 - 6.7805 µM |
| Sitagliptin (Reference) | In vitro DPP-4 enzyme assay | IC₅₀ | 0.0236 µM |
Table 3: Gastrointestinal Prokinetic Activity of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide Derivatives
| Compound | Assay | Endpoint | Result |
| N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide (II-34) | In vivo (rats/mice) | Gastric Emptying (Phenol Red Meal) | Potent and selective gastric prokinetic activity |
| Metoclopramide (Reference) | In vivo (rats/mice) | Gastric Emptying (Phenol Red Meal) | Standard prokinetic agent |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antihistaminic Activity Assay (Isolated Guinea Pig Ileum)
This in vitro assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.
-
Tissue Preparation: A male guinea pig (250-300g) is euthanized. A segment of the ileum is isolated and placed in Tyrode's physiological salt solution, which is maintained at 32-33°C and aerated with oxygen.
-
Mounting: A 2-3 cm segment of the ileum is mounted in a student organ bath containing Tyrode's solution. One end is attached to an aeration tube, and the other end is connected to an isotonic transducer to record contractions. A resting tension of 0.5g is applied, and the tissue is allowed to equilibrate for 30 minutes.
-
Dose-Response to Histamine: A dose-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions. The contact time for each dose is 30 seconds, followed by a 3-minute wash cycle.
-
Inhibition Assay: The tissue is pre-incubated with the test compound (e.g., doxylamine enantiomers) for a set period. Histamine is then added at a concentration that produces a submaximal contraction, and the degree of inhibition is measured.
-
Data Analysis: The percentage inhibition of the histamine-induced contraction is calculated for each test compound.
DPP-4 Inhibitor Screening Assay (Fluorescence-Based)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reagent Preparation: All reagents (DPP-4 enzyme, substrate H-Gly-Pro-AMC, assay buffer, and a reference inhibitor like sitagliptin) are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well black plate, the following are added to respective wells:
-
Enzyme Control: Assay buffer, DPP-4 enzyme.
-
Inhibitor Wells: Assay buffer, DPP-4 enzyme, and the test compound at various concentrations.
-
Inhibitor Control: Assay buffer, DPP-4 enzyme, and the reference inhibitor.
-
Blank: Assay buffer only.
-
-
Incubation: The plate is incubated for 10 minutes at 37°C.
-
Reaction Initiation: The DPP-4 substrate is added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence (λex = 360 nm, λem = 460 nm) is measured kinetically for 15-30 minutes at 37°C.
-
Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. The IC₅₀ value is then calculated from the dose-response curve.
Gastrointestinal Prokinetic Activity Assay (In Vivo)
This in vivo assay evaluates the effect of a compound on the rate of gastric emptying in rodents.
-
Animal Preparation: Male rats or mice are fasted overnight with free access to water.
-
Test Meal Preparation: A test meal is prepared, which typically consists of a non-absorbable marker, such as phenol red in a viscous vehicle (e.g., methylcellulose).
-
Compound Administration: The test compound or vehicle (control) is administered orally or via another appropriate route at a predetermined time before the test meal.
-
Test Meal Administration: The phenol red test meal is administered orally to the animals.
-
Gastric Emptying Measurement: After a specific time interval (e.g., 20 minutes), the animals are euthanized. The stomach is ligated and removed. The amount of phenol red remaining in the stomach is quantified spectrophotometrically.
-
Data Analysis: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomach of treated animals to that of control animals sacrificed immediately after receiving the test meal. An increase in the percentage of gastric emptying indicates prokinetic activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows associated with the discussed biological activities.
Caption: Doxylamine's antihistaminic action via H1 receptor blockade.
Caption: DPP-4 inhibition by quinazolinone-benzonitrile analogs.
Caption: Workflow for assessing gastrointestinal prokinetic activity.
Conclusion
While direct biological activity data for this compound remains elusive in the public domain, the analysis of its structural analogs reveals a rich and diverse pharmacology. The seemingly subtle modifications to the core scaffold—from the nature of the aromatic system to the substituents on the amino and benzoyl moieties—dramatically alter the biological target and subsequent activity. This guide demonstrates that analogs containing the (dimethylamino)ethoxy group or a substituted benzonitrile core can exhibit potent antihistaminic, DPP-4 inhibitory, or gastrointestinal prokinetic effects. The provided data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, aiding in the design and evaluation of new therapeutic agents. Further investigation into the structure-activity relationships of this chemical space is warranted to unlock its full therapeutic potential.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Ortho, Meta, and Para Isomers of [(Dimethylamino)ethoxy]benzonitrile
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of medicinal chemistry and materials science, even subtle changes in substituent positioning on an aromatic ring can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of [(dimethylamino)ethoxy]benzonitrile, offering a clear framework for their differentiation and characterization.
The strategic placement of the (dimethylamino)ethoxy group on the benzonitrile scaffold—whether at the ortho (2-), meta (3-), or para (4-) position—gives rise to three distinct isomers with unique electronic and steric environments. These differences are readily elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This report synthesizes available data to present a comparative analysis, supported by detailed experimental protocols for obtaining such spectra.
Comparative Spectroscopic Data
A direct comparison of the key spectroscopic features of the ortho, meta, and para isomers of [(dimethylamino)ethoxy]benzonitrile is essential for their unambiguous identification. The following tables summarize the expected and observed spectral data.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison
| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Ortho | Aromatic protons: Distinct multiplets due to close proximity of substituents. Ethoxy protons: Triplets for -OCH₂- and -NCH₂-. Dimethyl protons: Singlet. | Aromatic carbons: Six distinct signals. Cyano carbon: ~117-119 ppm. Ethoxy carbons: Two signals. Dimethyl carbons: One signal. |
| Meta | Aromatic protons: More complex splitting patterns than the para isomer. Ethoxy protons: Triplets for -OCH₂- and -NCH₂-. Dimethyl protons: Singlet. | Aromatic carbons: Six distinct signals. Cyano carbon: ~118-120 ppm. Ethoxy carbons: Two signals. Dimethyl carbons: One signal. |
| Para | Aromatic protons: Two distinct doublets (AA'BB' system). Ethoxy protons: Triplets for -OCH₂- and -NCH₂-. Dimethyl protons: Singlet. | Aromatic carbons: Four distinct signals due to symmetry. Cyano carbon: ~119-121 ppm. Ethoxy carbons: Two signals. Dimethyl carbons: One signal. |
Table 2: FT-IR and UV-Vis Spectral Data Comparison
| Isomer | FT-IR (cm⁻¹) | UV-Vis (λmax, nm) |
| Ortho | ν(C≡N): ~2220-2230. ν(C-O-C): ~1250-1260 (asymmetric), ~1030-1040 (symmetric). Out-of-plane C-H bending: ~750-760. | Expected to show slight shifts compared to meta and para isomers due to steric interactions. |
| Meta | ν(C≡N): ~2225-2235. ν(C-O-C): ~1240-1250 (asymmetric), ~1035-1045 (symmetric). Out-of-plane C-H bending: Multiple bands in the 680-900 region. | Absorption maxima are anticipated to be influenced by the meta-substitution pattern. |
| Para | ν(C≡N): ~2220-2230. ν(C-O-C): ~1255-1265 (asymmetric), ~1025-1035 (symmetric). Out-of-plane C-H bending: ~830-840. | The para isomer typically exhibits the most red-shifted absorption maximum due to extended conjugation. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of the ortho, meta, and para isomers of [(dimethylamino)ethoxy]benzonitrile.
Synthesis of [(Dimethylamino)ethoxy]benzonitrile Isomers
The synthesis of each isomer can be achieved via a nucleophilic aromatic substitution reaction between the corresponding cyanophenol (2-cyanophenol, 3-cyanophenol, or 4-cyanophenol) and 2-(dimethylamino)ethyl chloride.
-
Reaction Setup: To a solution of the respective cyanophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired isomer.
Spectroscopic Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectra, and calibrating the chemical shift axis using the TMS signal.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and acquire the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the nitrile (C≡N), ether (C-O-C), and aromatic C-H functional groups.
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Logical Workflow for Spectroscopic Analysis
The systematic approach to characterizing and differentiating the isomers of [(dimethylamino)ethoxy]benzonitrile is outlined in the workflow diagram below.
Caption: Workflow for the synthesis and spectroscopic identification of [(dimethylamino)ethoxy]benzonitrile isomers.
Validating the Purity of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the absence of impurities in a sample of 2-[2-(Dimethylamino)ethoxy]benzonitrile. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final product. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflow for robust impurity profiling.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of all potential organic and inorganic impurities, residual solvents, and degradation products in a drug substance.[1] Regulatory bodies worldwide mandate stringent control over impurities, as even trace amounts can have unintended pharmacological or toxicological effects.[2] For a compound such as this compound, an important intermediate in the synthesis of various pharmaceuticals, a thorough purity assessment is paramount.
The primary synthesis route for this compound is the Williamson ether synthesis, which involves the reaction of 2-cyanophenol with 2-(dimethylamino)ethyl chloride.[3] This synthesis route can potentially introduce several impurities, including unreacted starting materials, by-products of side reactions, and residual solvents. Furthermore, degradation of the final compound can lead to additional impurities.
This guide focuses on the application of three core analytical techniques for the comprehensive purity validation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[3][4]
-
Mass Spectrometry (MS): A powerful tool for identifying and structurally elucidating compounds, often coupled with a chromatographic technique (e.g., LC-MS).[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for both qualitative and quantitative analysis without the need for reference standards for every component.[6][7]
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is an ideal technique for the initial assessment of purity and the quantification of known and unknown impurities.[8] A well-developed HPLC method can separate the main component from its potential impurities, allowing for their detection and quantification.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for effective separation of a range of impurities with varying polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, making it a powerful tool for the identification of unknown impurities.[9]
Protocol:
-
LC System: An HPLC or UHPLC system with conditions similar to those described in section 2.1. The flow from the column is directed to the mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass measurements.
-
Ionization Mode: Positive ESI mode is suitable for the amine-containing this compound and its likely impurities.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Full scan mode to detect all ions within the mass range. For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities and can also be used for quantitative analysis (qNMR) without the need for specific reference standards.[6][7]
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the sample is fully dissolved.
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule for unambiguous structure determination of unknown impurities.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent. For quantitative NMR, a certified internal standard with a known concentration is added to the sample.
Data Presentation and Comparison
The following tables present hypothetical data from the analysis of a this compound sample, comparing its purity profile against potential process-related and degradation impurities.
Table 1: HPLC Purity Analysis of this compound
| Peak ID | Retention Time (min) | Area (%) | Identification (by LC-MS) |
| 1 | 5.2 | 0.08 | 2-Cyanophenol |
| 2 | 8.9 | 0.05 | 2-(Dimethylamino)ethyl chloride |
| 3 | 15.6 | 99.85 | This compound |
| 4 | 18.2 | 0.02 | Unknown Impurity 1 |
Table 2: LC-MS Identification of Potential Impurities
| Impurity | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| 2-Cyanophenol | 120.0444 | 120.0441 |
| 2-(Dimethylamino)ethyl chloride | 108.0679 | 108.0675 |
| This compound | 191.1179 | 191.1176 |
Table 3: ¹H NMR Chemical Shift Comparison
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) |
| This compound | ~7.6 (dd, 1H), ~7.5 (td, 1H), ~7.0 (d, 1H), ~6.9 (t, 1H), ~4.2 (t, 2H), ~2.8 (t, 2H), ~2.4 (s, 6H) |
| 2-Cyanophenol | ~10.5 (br s, 1H), ~7.6 (dd, 1H), ~7.5 (td, 1H), ~7.0 (dd, 1H), ~6.9 (td, 1H) |
| 2-(Dimethylamino)ethyl chloride | ~3.6 (t, 2H), ~2.8 (t, 2H), ~2.3 (s, 6H) |
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the impurity validation process.
Caption: Experimental workflow for impurity validation.
Caption: Decision-making process for impurity analysis.
Conclusion
The validation of purity for pharmaceutical intermediates like this compound requires a multi-faceted analytical approach. The combination of HPLC for quantitative purity assessment, LC-MS for rapid impurity identification, and NMR spectroscopy for definitive structural elucidation provides a robust and comprehensive strategy. This integrated approach ensures that the final product meets the stringent purity requirements of the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers and drug development professionals can confidently assess and validate the absence of impurities in their samples.
References
- 1. This compound | 206261-63-4 | GIA26163 [biosynth.com]
- 2. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. bhagwatiorganics.com [bhagwatiorganics.com]
- 7. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]
- 8. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Study on the Reactivity of 2-, 3-, and 4-Cyanophenol in Etherification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-cyanophenol isomers in etherification reactions, primarily focusing on the Williamson ether synthesis. The discussion is supported by theoretical principles and available experimental data to offer insights into how the position of the electron-withdrawing cyano group influences the reaction outcomes.
Introduction to Etherification of Cyanophenols
The etherification of cyanophenols is a crucial transformation in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and liquid crystals. The Williamson ether synthesis is a common and versatile method for this purpose, involving the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. The reactivity of the cyanophenol isomers in this SN2 reaction is significantly influenced by the electronic effects and steric hindrance imposed by the cyano group.
Theoretical Considerations: Electronic and Steric Effects
The position of the cyano (-CN) group on the aromatic ring relative to the hydroxyl (-OH) group dictates the electronic and steric environment of the reacting center, thereby influencing the rate and efficiency of the etherification reaction.
-
Electronic Effects: The cyano group is a strong electron-withdrawing group. This property affects the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide ion.
-
Acidity (pKa): An electron-withdrawing group stabilizes the phenoxide anion through resonance and inductive effects, thus increasing the acidity (lowering the pKa) of the phenol. A lower pKa facilitates the initial deprotonation step of the Williamson ether synthesis.
-
Nucleophilicity: While the electron-withdrawing cyano group increases the acidity of the phenol, it also decreases the nucleophilicity of the conjugate base (the phenoxide). This is because the negative charge is delocalized over the aromatic ring and the cyano group, making the oxygen less electron-rich and therefore a weaker nucleophile.
-
-
Steric Effects: The proximity of the cyano group to the hydroxyl group can sterically hinder the approach of the alkyl halide to the phenoxide oxygen, slowing down the SN2 reaction. This effect is most pronounced for the ortho-isomer (2-cyanophenol).
Comparative Reactivity Analysis
Based on these principles, the expected trend in reactivity for the etherification of cyanophenol isomers is as follows:
4-Cyanophenol (para-isomer): The cyano group is para to the hydroxyl group. It exerts a strong electron-withdrawing effect through resonance, significantly increasing the acidity of the phenol and facilitating phenoxide formation. The steric hindrance is minimal as the cyano group is distant from the reaction center. The strong delocalization of the negative charge in the phenoxide, however, reduces its nucleophilicity.
3-Cyanophenol (meta-isomer): The cyano group is meta to the hydroxyl group. It exerts an electron-withdrawing inductive effect but cannot participate in resonance delocalization of the lone pairs from the oxygen of the phenoxide. This results in a moderate increase in acidity compared to phenol. The steric hindrance is negligible. The nucleophilicity of the phenoxide is expected to be higher than that of the 4-cyanophenoxide due to less charge delocalization.
2-Cyanophenol (ortho-isomer): The cyano group is ortho to the hydroxyl group. It exerts a strong electron-withdrawing inductive effect and can participate in resonance. However, its close proximity to the hydroxyl group introduces significant steric hindrance, which can impede the approach of the alkyl halide to the phenoxide oxygen. This steric hindrance is a dominant factor that can significantly decrease the reaction rate.
Overall Predicted Reactivity Trend:
Based on the interplay of electronic and steric effects, the general reactivity trend in Williamson ether synthesis is often 4-cyanophenol > 3-cyanophenol > 2-cyanophenol . While 4-cyanophenol is the most acidic, the reduced nucleophilicity of its phenoxide is a competing factor. However, the severe steric hindrance in 2-cyanophenol often makes it the least reactive of the three isomers.
Quantitative Data Presentation
| Isomer | pKa | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Cyanophenol | ~7.17[1][2] | Alkyl Halide | K₂CO₃ or NaH | DMF or Acetone | 60-80 | 4-24 | Moderate to Good |
| 3-Cyanophenol | ~8.61 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 4-Cyanophenol | ~7.97[3][4] | n-Butanol | Not Specified | 1,4-Dioxane | 100 | 12 | Moderate |
Note: The yield for 2-cyanophenol is described as "Moderate to Good" based on a general protocol, as specific quantitative values under a single set of conditions are not available. Data for 3-cyanophenol etherification is sparse in readily available literature. The yield for 4-cyanophenol is from a specific example and may not be representative of all etherification reactions.
Experimental Protocols
The following are generalized experimental protocols for the Williamson ether synthesis of cyanophenols. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: Standard Williamson Ether Synthesis
This protocol is suitable for all three isomers but may require longer reaction times or higher temperatures for 2-cyanophenol due to steric hindrance.
Materials:
-
Cyanophenol isomer (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃, anhydrous) (2.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyanophenol isomer (1.0 eq).
-
Add anhydrous DMF or acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq). If using sodium hydride, cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir for 30 minutes at room temperature (or until hydrogen evolution ceases if using NaH).
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent. If NaH was used, quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure ether.
Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis
This method can be particularly effective for enhancing the reaction rate, especially for less reactive isomers.
Materials:
-
Cyanophenol isomer (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 - 3.0 eq) as a 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst (0.1 eq)
-
Toluene or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the cyanophenol isomer (1.0 eq), alkyl halide (1.1 - 1.5 eq), and TBAB (0.1 eq).
-
Add toluene or DCM as the organic solvent.
-
Add the 50% aqueous NaOH or KOH solution (2.0 - 3.0 eq).
-
Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve any inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of cyanophenols.
Caption: Factors influencing the reactivity of cyanophenol isomers in etherification.
References
Assessing the reproducibility of a published synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
I. Experimental Protocols
The most direct and common method for preparing 2-[2-(Dimethylamino)ethoxy]benzonitrile is the Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzonitrile with 2-(dimethylamino)ethyl chloride in the presence of a base.
Representative Protocol: Williamson Ether Synthesis of this compound
-
Reaction Setup: To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Formation of the Phenoxide: Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding phenoxide salt.
-
Addition of the Alkylating Agent: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
II. Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound via the Williamson ether synthesis, based on analogous transformations.[1][2]
| Parameter | Expected Value | Notes |
| Yield | 85-95% | Yield is highly dependent on reaction conditions and purification methods. |
| Purity | >98% | Achievable with standard purification techniques like column chromatography. |
| Reaction Time | 4-8 hours | Can be optimized by adjusting temperature and reactant concentrations. |
| Scale | Milligram to gram | The protocol is scalable for laboratory and pilot plant production. |
III. Comparison with Alternative Methods
While the Williamson ether synthesis is a robust method, other alternatives could be considered, each with its own set of advantages and disadvantages.
| Synthetic Method | Advantages | Disadvantages |
| Williamson Ether Synthesis | High yields, readily available starting materials, well-established and reliable. | Requires a strong base, which might not be compatible with sensitive functional groups. |
| Mitsunobu Reaction | Mild reaction conditions, stereospecific for chiral alcohols. | Use of stoichiometric amounts of expensive reagents (DEAD or DIAD and PPh₃), generates significant amounts of byproducts, making purification challenging. |
| Ullmann Condensation | Suitable for the synthesis of diaryl ethers. | Requires high reaction temperatures and a copper catalyst, which can be difficult to remove from the final product. |
IV. Visualizations
The following diagrams illustrate the signaling pathway of the Williamson ether synthesis and the experimental workflow.
References
Safety Operating Guide
Proper Disposal of 2-[2-(Dimethylamino)ethoxy]benzonitrile: A Guide for Laboratory Professionals
For immediate release:
This document outlines the essential procedures for the safe and compliant disposal of 2-[2-(Dimethylamino)ethoxy]benzonitrile, a chemical intermediate utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.
I. Hazard and Safety Information
Prior to handling or disposal, it is imperative to be fully aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| General Disposal | P501: Dispose of contents/container to an approved waste disposal plant |
II. Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.
III. Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][2]
Step 1: Container and Waste Preparation
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
-
Do not mix with other waste streams unless explicitly permitted by the waste disposal company.
Step 2: Spill and Leak Management
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable, labeled container for disposal.[1]
-
Avoid allowing the product to enter drains, waterways, or soil.[1]
-
Wash the spill area thoroughly with soap and water.
Step 3: Arranging for Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.
Step 4: Decontamination of Empty Containers
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste along with the chemical.
-
Punctured or crushed containers that have been properly decontaminated may be disposed of as non-hazardous waste, in accordance with local regulations.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[2-(Dimethylamino)ethoxy]benzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-[2-(Dimethylamino)ethoxy]benzonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin and eyes, and potential respiratory irritation.[1] Adherence to the following safety measures is mandatory.
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation.[1] | Wear protective gloves and clothing. Wash hands thoroughly after handling.[1] |
| H319 | Causes serious eye irritation.[1] | Wear eye and face protection, such as safety glasses or a face shield.[1] |
| H335 | May cause respiratory irritation.[1] | Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[2][3][4] They offer superior protection against caustics and acids.[3] Always inspect gloves for integrity before use and replace them immediately if they are contaminated or damaged.[5] |
| Eyes/Face | Safety glasses with side shields or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Body | Laboratory coat | A standard lab coat should be worn to protect the skin and personal clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize the inhalation of vapors or dust.[1][6] |
Operational Plan: Step-by-Step Handling Procedure
Follow this procedure to ensure the safe handling of this compound during laboratory operations.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Chemical :
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Prevent the formation of dust or aerosols.
-
Use only the amount of material necessary for the experiment to minimize waste.
-
-
In Case of Exposure :
-
Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product and Contaminated Materials | Dispose of as hazardous waste.[1] Place in a suitable, labeled disposal container.[1] Consult with your institution's environmental health and safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.[1] Do not allow the product to enter drains, waterways, or soil.[1] |
| Empty Containers | Do not reuse containers.[1] Dispose of them as unused product in accordance with institutional and regulatory guidelines.[1] |
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. chemicea.com [chemicea.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
